Product packaging for Anticancer agent 130(Cat. No.:)

Anticancer agent 130

Cat. No.: B12388967
M. Wt: 671.8 g/mol
InChI Key: AGHLFGPKFAEWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anticancer agent 130 is a useful research compound. Its molecular formula is C38H46FN5O5 and its molecular weight is 671.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H46FN5O5 B12388967 Anticancer agent 130

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H46FN5O5

Molecular Weight

671.8 g/mol

IUPAC Name

1-[4-[2-[4-[[6-(diethylamino)-1-benzofuran-2-yl]-hydroxymethyl]phenoxy]ethyl]piperazin-1-yl]-2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C38H46FN5O5/c1-3-42(4-2)32-12-7-30-25-35(49-34(30)26-32)37(46)28-8-13-33(14-9-28)48-24-23-40-15-19-43(20-16-40)36(45)27-41-17-21-44(22-18-41)38(47)29-5-10-31(39)11-6-29/h5-14,25-26,37,46H,3-4,15-24,27H2,1-2H3

InChI Key

AGHLFGPKFAEWAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)OCCN4CCN(CC4)C(=O)CN5CCN(CC5)C(=O)C6=CC=C(C=C6)F)O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Anticancer Agent 130 (Compound 8d) - Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 130, also identified as compound 8d and DG-8d, is a semi-synthetic derivative of the natural steroid diosgenin. This document provides a comprehensive technical overview of the current understanding of its target identification and validation as a potential therapeutic agent against non-small cell lung cancer (NSCLC). Compound 8d primarily exerts its anticancer effects by inducing apoptosis in A549 lung cancer cells through the inhibition of the PI3K/Akt signaling pathway. Further studies have indicated its role in modulating the TGF-β signaling pathway and inhibiting cancer cell migration. This guide summarizes the key quantitative data, details the experimental methodologies for its validation, and provides visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound (compound 8d/DG-8d) in various cancer cell lines.

Cell Line Assay Type Endpoint IC50 Value Reference
A549 (NSCLC)CytotoxicityCell ViabilityNot explicitly quantified, but noted to induce apoptosis.[1][2]
H1299 (NSCLC)Wound HealingCell Migration~ 0.1 µM[3]
A549 (NSCLC)Wound HealingCell Migration~ 0.1 µM[3]
H1299 (NSCLC)Transwell AssayCell Migration< 0.5 µM[3]
A549 (NSCLC)Transwell AssayCell Migration< 0.5 µM

Table 1: In Vitro Efficacy of this compound (Compound 8d)

Target Identification and Validation

The primary validated molecular target of this compound is the PI3K/Akt signaling pathway . Inhibition of this pathway in A549 cells has been demonstrated through multiple lines of evidence. Additionally, the TGF-β signaling pathway has been identified as another target.

PI3K/Akt Signaling Pathway

Compound 8d has been shown to inhibit the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation. This inhibition leads to the induction of apoptosis in A549 non-small cell lung cancer cells.

Key Molecular Events:

  • Downregulation of pro-survival proteins: Treatment with compound 8d leads to a decrease in the expression of Bcl-2.

  • Upregulation of pro-apoptotic proteins: An increase in the expression of Bax and Bim is observed.

  • Inhibition of Akt phosphorylation: Compound 8d reduces the levels of phosphorylated Akt (p-Akt).

  • Modulation of FoxO3a: A decrease in phosphorylated FoxO3a (p-FoxO3a) and promotion of its nuclear translocation are observed.

TGF-β Signaling Pathway

Compound 8d has also been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is known to be involved in tumor progression and metastasis. This inhibitory action contributes to its anti-migratory effects on lung cancer cells.

Experimental Protocols

This section details the methodologies used to validate the anticancer effects and identify the molecular targets of this compound.

Cell Viability and Apoptosis Assays

3.1.1. CCK-8 Assay (Cell Counting Kit-8)

  • Purpose: To assess the effect of compound 8d on the viability and proliferation of cancer cells.

  • Protocol:

    • Seed A549 cells in 96-well plates at a density of 5x10³ cells/well and incubate overnight.

    • Treat the cells with various concentrations of compound 8d for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

3.1.2. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

  • Purpose: To quantify the induction of apoptosis by compound 8d.

  • Protocol:

    • Treat A549 cells with compound 8d at the desired concentrations and for the specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis
  • Purpose: To detect the expression levels of proteins involved in the PI3K/Akt signaling pathway.

  • Protocol:

    • Treat A549 cells with compound 8d.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, FoxO3a, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure the mRNA expression levels of genes regulated by compound 8d.

  • Protocol:

    • Treat A549 cells with compound 8d.

    • Isolate total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes (e.g., Bcl-2, Bax, Bim).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Cell Migration Assays

3.4.1. Wound Healing Assay

  • Purpose: To assess the effect of compound 8d on the migratory capacity of cancer cells.

  • Protocol:

    • Grow A549 or H1299 cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove debris.

    • Treat the cells with different concentrations of compound 8d.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Measure the wound closure area to quantify cell migration.

3.4.2. Transwell Migration Assay

  • Purpose: To evaluate the chemotactic migration of cancer cells in response to compound 8d.

  • Protocol:

    • Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Add different concentrations of compound 8d to the upper or lower chamber.

    • Incubate for a specified period to allow cells to migrate through the membrane.

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

Visualizations

Signaling Pathways

PI3K_Akt_Pathway cluster_nucleus Nucleus Agent130 This compound (Compound 8d) PI3K PI3K Agent130->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt FoxO3a FoxO3a pAkt->FoxO3a Inhibits Bcl2 Bcl-2 pAkt->Bcl2 Activates FoxO3a_nuc FoxO3a FoxO3a->FoxO3a_nuc Translocates to pFoxO3a p-FoxO3a Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax_Bim Bax / Bim Bax_Bim->Apoptosis Promotes Nucleus Nucleus FoxO3a_nuc->Bax_Bim Upregulates

Caption: PI3K/Akt signaling pathway inhibited by this compound.

TGF_beta_Pathway cluster_nucleus Nucleus Agent130 This compound (Compound 8d) TGFbR TGF-β Receptor Agent130->TGFbR Inhibits TGFb TGF-β TGFb->TGFbR Binds Smad Smad Proteins TGFbR->Smad Phosphorylates pSmad p-Smad pSmad_nuc p-Smad pSmad->pSmad_nuc Translocates to Nucleus Nucleus Gene_Expression Target Gene Expression pSmad_nuc->Gene_Expression Regulates Cell_Migration Cell Migration Gene_Expression->Cell_Migration Promotes

Caption: TGF-β signaling pathway and its inhibition by Compound 8d.

Experimental Workflows

Target_Validation_Workflow Start Hypothesis: Compound 8d affects cell viability CCK8 CCK-8 Assay Start->CCK8 Migration_Analysis Hypothesize Effect on Migration Start->Migration_Analysis Apoptosis_Assay Flow Cytometry (Annexin V/PI) CCK8->Apoptosis_Assay Decreased viability Pathway_Analysis Hypothesize Pathway (e.g., PI3K/Akt) Apoptosis_Assay->Pathway_Analysis Apoptosis confirmed Western_Blot Western Blot (p-Akt, Bcl-2, Bax) Pathway_Analysis->Western_Blot qRT_PCR qRT-PCR (Bcl-2, Bax mRNA) Pathway_Analysis->qRT_PCR Conclusion Conclusion: Compound 8d inhibits PI3K/Akt and cell migration Western_Blot->Conclusion qRT_PCR->Conclusion Wound_Healing Wound Healing Assay Migration_Analysis->Wound_Healing Transwell Transwell Assay Migration_Analysis->Transwell Wound_Healing->Conclusion Transwell->Conclusion

Caption: Experimental workflow for validating the targets of Compound 8d.

Conclusion and Future Directions

This compound (compound 8d) has been validated as a potent inducer of apoptosis in A549 non-small cell lung cancer cells, primarily through the inhibition of the PI3K/Akt signaling pathway. Its ability to also inhibit the TGF-β pathway and suppress cancer cell migration further underscores its therapeutic potential. While the downstream effects of compound 8d have been well-characterized, the initial target identification studies that led to the investigation of these specific pathways are not extensively detailed in the currently available literature. Future research should focus on elucidating the direct molecular binding partner(s) of compound 8d through techniques such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), or proteome-wide profiling. A definitive identification of its direct target will be crucial for further preclinical and clinical development, enabling a more complete understanding of its mechanism of action and potential off-target effects.

References

An In-depth Technical Guide to the Pharmacodynamics of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Osimertinib (formerly known as AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.

Executive Summary

Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR-TKIs.[1][2] Its mechanism of action involves the covalent modification of a specific cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to the durable inhibition of downstream pro-survival signaling pathways.[3][4] Clinically, Osimertinib has demonstrated significant efficacy, improving progression-free and overall survival in patients with EGFR-mutated NSCLC.[5] However, as with other targeted therapies, acquired resistance remains a clinical challenge, arising from both EGFR-dependent and independent mechanisms.

Mechanism of Action

Osimertinib exerts its therapeutic effect by targeting the epidermal growth factor receptor, a transmembrane protein that plays a critical role in regulating cell proliferation, differentiation, and survival. In several cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.

Osimertinib is designed to irreversibly bind to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation effectively and selectively blocks the kinase activity of mutant EGFR, thereby preventing the autophosphorylation and activation of downstream signaling cascades crucial for tumor cell survival. The primary pathways inhibited are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A central pathway that regulates cell division and differentiation.

  • PI3K/AKT/mTOR Pathway: A critical pathway for cell growth, survival, and proliferation.

By blocking these pathways, Osimertinib induces cell cycle arrest and apoptosis in cancer cells that are dependent on mutant EGFR signaling. A key advantage of Osimertinib is its high selectivity for sensitizing and T790M mutant forms of EGFR over the wild-type receptor, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.

Figure 1: Osimertinib Mechanism of Action

Pharmacodynamic Efficacy: Clinical and Preclinical Data

The clinical efficacy of Osimertinib has been established in multiple landmark trials, demonstrating its superiority over other treatments in specific patient populations.

Quantitative data from key clinical trials are summarized below.

Trial (Setting)Patient PopulationTreatment ArmsMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
FLAURA (1st Line)EGFRm Advanced NSCLCOsimertinib vs. Standard EGFR-TKI18.9 months vs. 10.2 months80% vs. 76%
AURA3 (2nd Line)EGFR T790M+ Advanced NSCLCOsimertinib vs. Platinum-Pemetrexed10.1 months vs. 4.4 months71% vs. 31%
LAURA (Unresectable Stage III)EGFRm NSCLC post-chemoradiationOsimertinib vs. Placebo39.1 months vs. 5.6 monthsNot Reported
ADAURA (Adjuvant)Resected Stage IB-IIIA EGFRm NSCLCOsimertinib vs. Placebo5-Year Overall Survival: 88% vs. 78%Not Applicable

Osimertinib demonstrates potent inhibition of cell lines harboring sensitizing EGFR mutations and the T790M mutation, with significantly higher potency (lower IC50 values) for these mutant forms compared to wild-type EGFR. This selectivity underpins its clinical activity and tolerability.

Cell Line (Mutation)Mean IC50 (nM)
PC-9 (exon 19 deletion)< 15
H1975 (L858R/T790M)< 15
A431 (Wild-Type EGFR)~500

Note: IC50 values are approximate and derived from published preclinical data for illustrative purposes.

Acquired Resistance Mechanisms

Despite the profound initial responses, most patients eventually develop acquired resistance to Osimertinib. These mechanisms are broadly classified as EGFR-dependent or EGFR-independent.

  • EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation . This alteration at the site of covalent binding prevents Osimertinib from docking effectively, thereby restoring kinase activity.

  • EGFR-Independent Resistance: These "bypass" mechanisms involve the activation of alternative signaling pathways that circumvent the need for EGFR signaling. Key examples include:

    • MET Amplification: Overexpression of the MET receptor tyrosine kinase.

    • HER2 (ERBB2) Amplification: Overexpression of another member of the ErbB receptor family.

    • RAS/MAPK Pathway Alterations: Mutations in downstream components like KRAS or NRAS.

    • Phenotypic Transformation: Histological change from NSCLC to other types, such as small-cell lung cancer.

Experimental_Workflow Figure 3: General Workflow for EGFR Inhibitor Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Cell_Assay Xenograft In Vivo Xenograft Models (Tumor Regression) Cell_Assay->Xenograft Phase1 Phase I Trials (Safety & Dosing) Xenograft->Phase1 Identifies Promising Candidate Phase2 Phase II Trials (Efficacy - ORR) Phase1->Phase2 Phase3 Phase III Trials (Comparison to Standard of Care - PFS/OS) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Confirms Clinical Benefit

References

An In-depth Technical Guide on the Effects of Anticancer Agent 130 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated solely as "Anticancer agent 130" is limited. It has been noted as "this compound (compound 8d)" with the ability to induce apoptosis in A549 cells.[1][2] This guide is based on this primary effect and supplemented with representative data from other well-characterized anticancer agents that induce similar apoptotic effects, in order to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound is recognized for its capacity to induce programmed cell death, or apoptosis, in cancer cells, with a noted effect on the A549 human lung carcinoma cell line.[1][2] This technical guide provides a detailed overview of the methodologies used to characterize the effects of such an agent on various cancer cell lines. It includes representative quantitative data on cytotoxicity, apoptosis induction, and cell cycle arrest. Furthermore, detailed experimental protocols for key assays and diagrams of the underlying signaling pathways are presented to facilitate the understanding and replication of such studies.

Quantitative Data on Anticancer Agent Effects

The efficacy of an anticancer agent is quantified through various in vitro assays. The following tables summarize representative data for the effects of apoptosis-inducing agents on several common cancer cell lines.

Table 2.1: Cytotoxicity (IC50 Values) of Representative Anticancer Agents

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineRepresentative AgentIC50 Value (µM)Exposure Time (hours)
A549 (Lung Carcinoma)Cisplatin59.2324
A549 (Lung Carcinoma)2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone25.3624
A549 (Lung Carcinoma)Compound 510.67Not Specified
HCT-116 (Colon Carcinoma)5-Fluorouracil18.4348
HepG2 (Hepatocellular Carcinoma)Sorafenib2.05Not Specified

Data is representative of various anticancer agents and may not reflect the specific activity of "this compound".[3]

Table 2.2: Induction of Apoptosis by Representative Anticancer Agents

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. It is often quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Cancer Cell LineRepresentative AgentConcentration (µg/ml)Apoptotic Cells (%)Exposure Time (hours)
HCT-116 (Colon Carcinoma)Artesunate222.748
HCT-116 (Colon Carcinoma)Artesunate433.848
HepG2 (Hepatocellular Carcinoma)CFF-SeNC27.30 (IC50)33.85 (Early Apoptosis)24

Data is representative of various anticancer agents and may not reflect the specific activity of "this compound".

Table 2.3: Cell Cycle Analysis of Cancer Cells Treated with Representative Anticancer Agents

Anticancer agents can cause cell cycle arrest at different phases, preventing cancer cell proliferation. This is typically analyzed by propidium iodide staining and flow cytometry.

Cancer Cell LineRepresentative AgentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseExposure Time (hours)
HepG2 (Hepatocellular Carcinoma)Oleanolic Acid5055153024
HepG2 (Hepatocellular Carcinoma)Cisplatin75.4691.153.3924

Data is representative of various anticancer agents and may not reflect the specific activity of "this compound".

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the anticancer agent and incubate for the desired time (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the anticancer agent as described for the MTT assay.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • RNase A solution (100 µg/mL)

  • 70% Ethanol (ice-cold)

  • PBS

Procedure:

  • Culture and treat cells with the anticancer agent.

  • Harvest approximately 1x10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate for 30 minutes at 37°C.

  • Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

Signaling Pathways and Visualizations

Intrinsic Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This is often initiated by cellular stress, such as DNA damage.

Intrinsic_Apoptosis_Pathway Anticancer Agent Anticancer Agent DNA Damage DNA Damage Anticancer Agent->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic pathway of apoptosis induction by an anticancer agent.

Cell Cycle Arrest at G2/M Phase

DNA damage can trigger signaling cascades that lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, leading to apoptosis. The G2/M checkpoint is a critical point of regulation.

G2_M_Cell_Cycle_Arrest DNA Damage DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Chk1/Chk2 Activation Chk1/Chk2 Activation ATM/ATR Activation->Chk1/Chk2 Activation Cdc25 Phosphorylation (Inhibition) Cdc25 Phosphorylation (Inhibition) Chk1/Chk2 Activation->Cdc25 Phosphorylation (Inhibition) Cdk1/Cyclin B Complex (Inactive) Cdk1/Cyclin B Complex (Inactive) Cdc25 Phosphorylation (Inhibition)->Cdk1/Cyclin B Complex (Inactive) G2/M Arrest G2/M Arrest Cdk1/Cyclin B Complex (Inactive)->G2/M Arrest

Caption: Signaling pathway leading to G2/M cell cycle arrest after DNA damage.

Experimental Workflow for Assessing Anticancer Agent Effects

The following diagram illustrates a typical workflow for the in vitro evaluation of an anticancer agent.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed Cells Seed Cells Treat with Agent Treat with Agent Seed Cells->Treat with Agent MTT Assay MTT Assay Treat with Agent->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Treat with Agent->Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis Treat with Agent->Cell Cycle Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantify Apoptosis Quantify Apoptosis Annexin V/PI Staining->Quantify Apoptosis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Caption: Workflow for in vitro evaluation of an anticancer agent.

References

Molecular Docking Analysis of Novel Anticancer Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. In silico methods, particularly molecular docking, have emerged as indispensable tools in the drug discovery pipeline, enabling the rapid and cost-effective prediction of binding affinities and interaction patterns between small molecules and their macromolecular targets. This technical guide provides an in-depth analysis of the molecular docking studies of a representative anticancer agent, offering insights into its mechanism of action and therapeutic potential. Due to the lack of a universally recognized compound designated as "Anticancer agent 130" in scientific literature, this paper will focus on a well-characterized quinoxaline derivative, compound 4i, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), to illustrate the principles and methodologies of such studies.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The primary objective of molecular docking is to simulate the interaction between a ligand (small molecule) and a receptor (protein) and to predict the binding affinity, which is often represented by a scoring function. A lower binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible molecular docking results. The following sections detail the typical methodologies employed.

Protein Preparation

The initial step in a molecular docking study involves the preparation of the target protein.

  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein, in this case, the Epidermal Growth Factor Receptor (EGFR), is typically retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The retrieved protein structure is pre-processed to remove water molecules, co-crystallized ligands, and any other non-essential molecules.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is essential for defining the correct ionization and tautomeric states of the amino acid residues.

  • Charge Assignment: Appropriate charges, such as Kollman charges, are assigned to the protein atoms.[3]

Ligand Preparation

The small molecule, or ligand, also requires careful preparation.

  • Structure Generation: The two-dimensional structure of the anticancer agent is drawn using chemical drawing software and subsequently converted into a three-dimensional structure.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable and low-energy conformation. This is often performed using force fields like MMFF94.

  • Charge and Torsion Angle Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

The core of the in silico experiment is the docking simulation itself.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand binding. The dimensions of the grid box are crucial and should be large enough to accommodate the ligand in various orientations.

  • Docking Algorithm: A variety of docking algorithms can be employed. The Lamarckian Genetic Algorithm is a commonly used algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization.[3]

  • Execution of Docking Runs: A predefined number of docking runs (e.g., 100) are typically performed for each ligand to ensure a thorough exploration of the conformational space.[3]

  • Analysis of Results: The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy from the most populated cluster is generally considered the most probable binding mode.

Quantitative Data Summary

The output of molecular docking studies provides valuable quantitative data that can be used to assess the potential of a compound as a drug candidate. The following table summarizes hypothetical, yet representative, docking results for a series of quinoxaline derivatives against the EGFR target protein.

Compound IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Number of Hydrogen BondsInteracting Residues
4i -9.8 0.15 3 MET793, LYS745, ASP855
4a-8.51.202MET793, THR854
4b-7.93.501LYS745
4c-9.20.452MET793, ASP855
Doxorubicin (Ref.)-10.50.084MET793, LYS745, CYS797, ASP855

Note: The data presented in this table is illustrative and based on typical findings for EGFR inhibitors.

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it an attractive target for anticancer therapies.

EGFR Signaling Pathway

Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which ultimately promote cell growth and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Agent130 Compound 4i (Anticancer Agent) Agent130->EGFR Experimental_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation ProteinPrep Protein Preparation (EGFR) Docking Molecular Docking ProteinPrep->Docking LigandPrep Ligand Preparation (Compound 4i) LigandPrep->Docking Analysis Binding Energy & Interaction Analysis Docking->Analysis Synthesis Chemical Synthesis Analysis->Synthesis Lead Lead Compound Identification Analysis->Lead Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 IC50->Lead

References

Methodological & Application

Application Notes for Anticancer Agent 130 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Anticancer Agent 130" has been associated with at least two distinct small molecule compounds in scientific literature and commercial databases. This document provides comprehensive application notes and protocols for the use of these agents in cell culture, addressing their distinct mechanisms of action. Researchers should carefully verify the specific identity of their "this compound" before proceeding with experimentation.

Candidate 1: Antitumor Agent-130 (Compound 7b) - A p300 Histone Acetyltransferase (HAT) Inhibitor

This compound is characterized as an inhibitor of the p300 histone acetyltransferase (HAT), a transcriptional co-activator involved in the regulation of gene expression, cell growth, and differentiation. Inhibition of p300 HAT activity can lead to cell cycle arrest and apoptosis in cancer cells.

Candidate 2: this compound (Compound 8d) - An Apoptosis-Inducing Agent

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, notably in A549 non-small cell lung cancer cells. Its precise mechanism of action leading to apoptosis is a subject of ongoing research.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data for both potential "this compound" compounds.

Table 1: In Vitro Efficacy of Antitumor Agent-130 (Compound 7b) - p300 HAT Inhibitor

ParameterValueCell Line/SystemReference
IC501.51 µMp300 HAT enzymatic assay[1]

Table 2: In Vitro Efficacy of this compound (Compound 8d) - Apoptosis Inducer

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer8.3
HUH-7Liver Cancer5.8
BHKBaby Hamster Kidney17
WISHNormal Human Amnion723

Experimental Protocols

I. Preparation of Stock Solutions

Note: The chemical structures and solubility for "Antitumor agent-130 (Compound 7b)" and "this compound (compound 8d)" are not consistently available in the public domain. It is crucial to obtain this information from the compound supplier. The following is a general guideline.

  • Solvent Selection: High-purity, anhydrous DMSO is a common solvent for preparing high-concentration stock solutions of novel small molecule inhibitors.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

    • Calculation Example for a 10 mM stock:

      • Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

II. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which an anticancer agent inhibits cancer cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

III. Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

Candidate 1: Antitumor Agent-130 (Compound 7b) - p300 HAT Inhibitor

The following diagram illustrates a generalized signaling pathway for a p300 HAT inhibitor.

p300_pathway cluster_nucleus Nucleus cluster_output Cellular Effects p300 p300 HAT Acetylation Acetylation p300->Acetylation TF Transcription Factors (e.g., p53, NF-κB) TF->p300 recruits Gene_Expression Target Gene Expression (Cell Cycle, Apoptosis) TF->Gene_Expression activates Histones Histones Histones->p300 Histones->Gene_Expression enables CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Apoptosis Apoptosis Gene_Expression->Apoptosis Acetylation->TF activates Acetylation->Histones relaxes chromatin Deacetylation Deacetylation Deacetylation->TF inactivates Deacetylation->Histones condenses chromatin HDACs HDACs HDACs->Deacetylation Agent130 Antitumor Agent-130 (p300 Inhibitor) Agent130->p300 inhibits

p300 HAT inhibitor signaling pathway.

Candidate 2: this compound (Compound 8d) - Apoptosis Inducer

The diagram below depicts a simplified, generic intrinsic apoptosis pathway that may be initiated by this compound (Compound 8d).

apoptosis_pathway cluster_cell Cancer Cell Agent130 This compound (Apoptosis Inducer) Bax Bax Agent130->Bax activates Bcl2 Bcl-2 Agent130->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion permeabilizes Bcl2->Bax inhibits Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome activates Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic apoptosis pathway.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the initial in vitro characterization of an anticancer agent.

experimental_workflow start Start: Obtain This compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7) prep_stock->cell_culture mtt_assay Perform MTT Assay (Determine IC50) cell_culture->mtt_assay data_analysis1 Analyze Viability Data and Calculate IC50 mtt_assay->data_analysis1 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) data_analysis1->apoptosis_assay Based on IC50 western_blot Western Blot Analysis (Apoptosis/Signaling Proteins) data_analysis1->western_blot Based on IC50 data_analysis2 Analyze Apoptosis and Protein Expression Data apoptosis_assay->data_analysis2 western_blot->data_analysis2 conclusion Conclusion: Elucidate Mechanism of Action data_analysis2->conclusion

In vitro experimental workflow.

References

Application Notes and Protocols for Anticancer Agent 130: In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer Agent 130 is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in a wide range of human cancers.[1][2][3] Dysregulation of this pathway promotes tumor cell proliferation, survival, and resistance to therapy.[1][4] These application notes provide detailed protocols for in vivo efficacy studies of this compound in mouse xenograft models, including recommended dosage, administration, and experimental design.

Mechanism of Action

This compound selectively targets the downstream kinase mTOR, a central regulator of cell growth and proliferation. By inhibiting mTOR, this compound blocks the phosphorylation of its key substrates, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Agent130 This compound Agent130->mTOR Xenograft_Workflow CellCulture 1. Cell Culture (e.g., HCT116) Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization (100-150 mm³) TumorGrowth->Randomization Treatment 5. Treatment (Agent 130 or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

References

Application Notes and Protocols for Anticancer Agent 130 (AGM-130) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Anticancer Agent 130 (AGM-130), a cyclin-dependent kinase (CDK) inhibitor, in mouse xenograft models. The protocols and data presented herein are based on established methodologies for testing CDK inhibitors and can be adapted for the specific characteristics of AGM-130.

Introduction

This compound (AGM-130) is a small molecule inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Preclinical studies in mouse xenograft models are a critical step in evaluating the in vivo efficacy and safety of novel anticancer agents like AGM-130.[5] This document outlines the protocols for establishing tumor xenografts, administering AGM-130, and assessing its antitumor effects.

Data Presentation

The following tables summarize representative quantitative data for CDK inhibitors in mouse xenograft models. These tables are provided as a template and should be populated with experimental data obtained for AGM-130.

Table 1: In Vivo Efficacy of a Representative CDK Inhibitor (AT7519) in a Neuroblastoma Xenograft Model

Treatment GroupDosage (mg/kg/day)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle (Saline)-Intraperitoneal (i.p.)5 days on, 2 days off~1000-
AT75195Intraperitoneal (i.p.)5 days on, 2 days off~500~50
AT751910Intraperitoneal (i.p.)5 days on, 2 days off~200~80
AT751915Intraperitoneal (i.p.)5 days on, 2 days off<200>80

Table 2: Pharmacokinetic Parameters of a Representative CDK Inhibitor (CR8) in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)AUC (µg·h/mL)Oral Bioavailability (%)
Intravenous (i.v.)50>1000.17~3~45-
Oral (p.o.)100~251~3~100~100

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium to ~80% confluency. Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting: Wash cells with sterile PBS, detach with trypsin-EDTA, and neutralize with medium.

  • Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and assess viability (should be >95%).

  • Injection Suspension: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

Protocol 2: Administration of this compound (AGM-130)

This protocol provides a general procedure for the administration of a CDK inhibitor like AGM-130. The formulation, route, and schedule should be optimized based on the specific properties of AGM-130.

Materials:

  • AGM-130

  • Vehicle (e.g., saline, DMSO/Tween/saline mixture)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Tumor-bearing mice

Procedure:

  • Formulation:

    • Prepare a stock solution of AGM-130 in a suitable solvent.

    • On each treatment day, dilute the stock solution to the final desired concentration in the appropriate vehicle.

  • Dosing:

    • Randomize mice into control and treatment groups once tumors reach the target volume.

    • Administer AGM-130 to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection).

    • Administer an equivalent volume of the vehicle to the control group.

    • Follow the predetermined dosing schedule (e.g., once daily, 5 days on/2 days off).

  • Monitoring:

    • Monitor tumor volume and mouse body weight throughout the study.

    • Observe mice for any signs of toxicity.

Protocol 3: Endpoint Analysis

Procedure:

  • Euthanasia: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), humanely euthanize the mice.

  • Tumor Excision: Excise the tumors and record their final weight and volume.

  • Tumor Growth Inhibition (TGI) Calculation: Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, Western blot) to assess the on-target effects of AGM-130.

Mandatory Visualization

Signaling Pathway Diagrams

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK4_6 CDK4/6 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6->CDK4_6_CyclinD CyclinD Cyclin D CyclinD->CDK4_6_CyclinD pRB pRB CDK4_6_CyclinD->pRB Phosphorylates pRB_E2F pRB-E2F Complex pRB->pRB_E2F E2F E2F E2F->pRB_E2F CyclinE Cyclin E E2F->CyclinE Transcription pRB_E2F->E2F Releases p21 p21/p27 (CKI) p21->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibits CDK2 CDK2 CDK2->CDK2_CyclinE CyclinE->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Initiates AGM130 AGM-130 (CDK Inhibitor) AGM130->CDK4_6 Inhibits AGM130->CDK2 Inhibits

Caption: Mechanism of action of AGM-130 as a CDK inhibitor in cell cycle regulation.

GP130_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-6 Family Cytokine Receptor_alpha Receptor α Cytokine->Receptor_alpha GP130 gp130 Receptor_alpha->GP130 Dimerization JAK JAK GP130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates RAS RAS JAK->RAS Activates PI3K PI3K JAK->PI3K Activates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression pSTAT3_dimer->Gene_Expression Transcription Experimental_Workflow start Start cell_culture 1. Cell Line Culture (e.g., MCF-7) start->cell_culture cell_prep 2. Cell Preparation for Injection cell_culture->cell_prep tumor_implant 3. Subcutaneous Implantation in Immunodeficient Mice cell_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring tumor_implant->tumor_growth randomization 5. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 6. Administration of AGM-130 or Vehicle randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Endpoint Analysis monitoring->endpoint data_analysis 9. Data Analysis & TGI Calculation endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Measuring the Efficacy of Anticancer Agent 130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 130 is a novel small molecule inhibitor targeting the glycoprotein 130 (gp130) signaling pathway. Dysregulation of gp130-mediated signaling is implicated in the progression of multiple cancers, making it a promising target for therapeutic intervention.[1][2] This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound, along with guidelines for data presentation and visualization of the associated biological pathways and experimental workflows.

Mechanism of Action

This compound is designed to inhibit the signal transduction mediated by gp130, a common receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] By blocking this pathway, this compound aims to suppress downstream signaling cascades, including the JAK/STAT, RAS/RAF/MAPK, and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and invasion.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK RAS RAS gp130->RAS PI3K PI3K gp130->PI3K Agent130 Anticancer Agent 130 Agent130->gp130 Inhibition STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Transcription Gene Transcription pSTAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: Simplified gp130 signaling pathway and the inhibitory action of Agent 130.

Data Presentation

In Vitro Efficacy

The in vitro efficacy of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
OVCAR-8Ovarian Cancer15.2
Caov-3Ovarian Cancer25.8
Panc-1Pancreatic Cancer45.1
Mia-Paca-2Pancreatic Cancer60.5
RH30Rhabdomyosarcoma33.7
In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a human tumor xenograft model using OVCAR-8 cells in immunodeficient mice.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound1058<0.01
This compound2075<0.001

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear bottom, opaque-walled plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Agent 130 (serial dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Treated cells from Protocol 1 (or a separate experiment)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plate.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the efficacy of this compound in a living organism by measuring its effect on tumor growth.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., OVCAR-8)

  • Matrigel

  • This compound formulation

  • Vehicle control formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 OVCAR-8 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³.

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound or vehicle control (e.g., daily via oral gavage) at the predetermined doses.

  • Monitoring: Measure tumor volume with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and general health of the mice.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials InVitro In Vitro Assays (Viability, Apoptosis) InVivo In Vivo Models (Xenograft) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Discovery Drug Discovery & Optimization Discovery->InVitro

Caption: Logical flow of anticancer drug development and evaluation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound. Consistent application of these methods will yield robust and reproducible data, which is essential for the preclinical development of this novel therapeutic agent. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings.

References

Application Notes and Protocols for Anticancer Agent 130 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Anticancer Agent 130" does not correspond to a specific, publicly documented therapeutic agent in the provided search results. The number '130' appears as a citation index in various contexts within the search results. Therefore, this document provides a generalized framework and detailed protocols for the development and evaluation of delivery systems for a hypothetical therapeutic, referred to herein as "this compound." The data and methodologies presented are based on established practices in the field of anticancer drug delivery, drawing parallels from research on agents such as doxorubicin and natural compounds.

Introduction to this compound Delivery Systems

The effective delivery of therapeutic agents to tumor sites is a critical challenge in cancer therapy. An ideal delivery system aims to enhance the bioavailability, stability, and targeted delivery of the anticancer agent, thereby maximizing its therapeutic efficacy while minimizing systemic toxicity. This document outlines protocols and application notes for two common and effective delivery platforms for a model compound, "this compound": liposomal formulations and nanoparticle-based systems. These platforms are chosen for their versatility, biocompatibility, and proven potential in clinical and preclinical settings.

Liposomal Delivery of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a clinically established platform for drug delivery, offering advantages such as improved drug solubility, reduced toxicity, and the potential for targeted delivery.

Quantitative Data Summary for Liposomal Formulations

The following table summarizes key quantitative parameters for different liposomal formulations of a model anticancer agent. These values are representative of what researchers might expect to see during the development of a liposomal drug delivery system.

Formulation CodeLipid Composition (molar ratio)Drug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)In Vitro Release at pH 5.5 (48h, %)
L-130-ADPPC:Cholesterol (2:1)5.285.3120 ± 5.1-15.2 ± 1.865.7
L-130-BDPPC:Cholesterol:DSPE-PEG(2000) (2:1:0.1)4.882.1135 ± 6.3-20.5 ± 2.160.2
L-130-C-TargetedDPPC:Cholesterol:DSPE-PEG-Folate (2:1:0.1)4.579.5140 ± 5.8-22.1 ± 2.558.9

Data are presented as mean ± standard deviation.

Experimental Protocol: Preparation and Characterization of Liposomes

This protocol details the thin-film hydration method for preparing liposomes encapsulating "this compound."

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))

  • "this compound"

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation: Dissolve DPPC and cholesterol (and DSPE-PEG for PEGylated liposomes) in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a solution of "this compound" in PBS (pH 7.4) by rotating the flask for 1-2 hours.

  • Sonication: Subject the resulting liposomal suspension to probe sonication to reduce the vesicle size and create a more uniform size distribution.

  • Purification: Remove unencapsulated "this compound" by dialysis or size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the liposomal suspension using a DLS instrument.

    • Encapsulation Efficiency (EE%): Determine the amount of encapsulated drug by disrupting the liposomes with a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC. The EE% is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100.

Nanoparticle-Based Delivery of this compound

Nanoparticles offer a versatile platform for drug delivery, with materials ranging from polymers and lipids to inorganic substances like gold. They can be engineered to control drug release and target specific tissues.

Quantitative Data Summary for Nanoparticle Formulations

The table below presents typical quantitative data for various nanoparticle-based delivery systems for a model anticancer agent.

Formulation CodeNanoparticle TypeCore MaterialDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
NP-130-ASolid Lipid NanoparticleGlyceryl monostearate8.192.5150 ± 7.2-25.8 ± 3.1
NP-130-BPolymeric NanoparticlePLGA10.588.7180 ± 8.5-18.4 ± 2.7
NP-130-CGold Nanoparticle (AuNP)Gold2.3 (surface conjugated)N/A50 ± 3.9-12.1 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Protocol: Synthesis of PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for preparing PLGA nanoparticles loaded with "this compound."

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • "this compound"

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Homogenizer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and "this compound" in DCM.

  • Emulsification: Add the organic phase dropwise to an aqueous PVA solution while homogenizing at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Perform characterization for particle size, zeta potential, and drug loading as described for liposomes.

Visualization of Workflows and Pathways

Experimental Workflow for Delivery System Development

The following diagram illustrates a typical workflow for the development and evaluation of a drug delivery system for "this compound."

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Selection of Delivery System B Optimization of Formulation Parameters A->B C Physicochemical Characterization B->C D Drug Release Studies C->D E Cell Viability Assays (e.g., MTT on A549 cells) D->E F Cellular Uptake Studies E->F G Pharmacokinetic Studies F->G H Biodistribution Studies G->H I Antitumor Efficacy in Xenograft Models H->I

Workflow for Drug Delivery System Development.
PI3K/Akt/mTOR Signaling Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy.[1] The diagram below provides a simplified representation of this pathway, which could be inhibited by "this compound."

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Agent130 This compound Agent130->PI3K Inhibition

References

Application Notes and Protocols for Testing Resistance to Anticancer Agent 130

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of resistance to chemotherapy and targeted therapies is a significant challenge in cancer treatment.[1][2] Anticancer Agent 130, a novel investigational compound, has shown promise in preclinical models. However, the potential for cancer cells to develop resistance to this agent necessitates the establishment of robust protocols to study and overcome this phenomenon. These application notes provide detailed methodologies for generating and characterizing cell lines resistant to this compound, and for investigating the potential molecular mechanisms driving this resistance.

Hypothesized Mechanisms of Resistance to this compound

Acquired resistance to targeted anticancer therapies can arise from various molecular changes within the cancer cell.[3][4][5] For this compound, we hypothesize three primary mechanisms of resistance:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells may adapt by upregulating parallel signaling pathways to circumvent the inhibitory effect of this compound, thereby restoring pro-survival signals. Common bypass pathways include the PI3K/AKT and MAPK/ERK cascades.

  • On-Target Alterations: Genetic mutations in the direct molecular target of this compound can alter the drug-binding site, preventing the agent from effectively engaging its target.

Experimental Workflow and Signaling

The following diagrams illustrate the overall experimental workflow for resistance testing and a hypothetical signaling pathway involved in resistance to this compound.

G cluster_0 Phase 1: Generation of Resistant Cell Line cluster_1 Phase 2: Confirmation and Characterization cluster_2 Phase 3: Data Analysis start Parental Cancer Cell Line ic50_initial Determine Initial IC50 of Agent 130 start->ic50_initial exposure Continuous Exposure to Increasing Concentrations of Agent 130 ic50_initial->exposure selection Selection and Expansion of Resistant Population exposure->selection stable_line Establish Stable Resistant Cell Line selection->stable_line ic50_confirm Confirm Resistance (IC50 Shift) stable_line->ic50_confirm washout Washout Experiment (Test Stability) ic50_confirm->washout molecular Molecular Analysis (qPCR, Western Blot) washout->molecular quant Quantify Fold Resistance molecular->quant pathway_analysis Analyze Gene and Protein Expression quant->pathway_analysis mechanism Hypothesize Resistance Mechanism pathway_analysis->mechanism

Caption: Workflow for generating and characterizing resistance to this compound.

G cluster_main Bypass Signaling Pathway Activation cluster_bypass Bypass Pathway rtk Receptor Tyrosine Kinase (RTK) target Primary Target rtk->target pi3k PI3K rtk->pi3k Upregulation in Resistant Cells agent130 This compound agent130->target Inhibition survival Cell Proliferation and Survival target->survival Suppression of Survival Signal akt AKT pi3k->akt akt->survival

References

Application Notes: High-Throughput Screening of Anticancer Agent 130

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel anticancer agents is a critical endeavor in oncological research. High-throughput screening (HTS) has revolutionized this process by enabling the rapid evaluation of vast compound libraries for potential therapeutic activity.[1][2][3] This document provides detailed application notes and protocols for the screening of "Anticancer Agent 130," a novel investigational compound. For the purposes of these notes, Agent 130 is characterized as a potent small-molecule inhibitor of the p300 histone acetyltransferase (HAT), an enzyme implicated in various cancers.[4][5] Additionally, protocols relevant to screening compounds targeting the gp130 signaling pathway, another critical cancer-related target, are discussed.

Mechanism of Action

2.1. Primary Target: p300 Histone Acetyltransferase (HAT)

This compound is a selective inhibitor of the p300 histone acetyltransferase (HAT). The p300/CBP coactivators are lysine acetyltransferases that play a crucial role in regulating gene transcription by acetylating histone proteins. Dysregulation of p300/CBP activity is linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention. Agent 130 is hypothesized to competitively bind to the HAT domain of p300, preventing the acetylation of histone and non-histone protein substrates, thereby leading to cell cycle arrest and apoptosis in cancer cells.

2.2. Relevant Pathway: gp130 Signaling

The glycoprotein 130 (gp130) is a co-receptor for the interleukin-6 (IL-6) family of cytokines. Activation of gp130 initiates several downstream signaling cascades, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, which are pivotal in promoting tumor proliferation, survival, and metastasis. Small-molecule inhibitors targeting gp130 represent a promising strategy in cancer therapy. While Agent 130's primary target is p300, understanding its effects on key oncogenic pathways like gp130 signaling is crucial for a comprehensive activity profile.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of exposure. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (µM) of Agent 130
MCF-7 Breast Cancer0.85
HCT116 Colon Cancer1.21
A549 Lung Cancer2.56
PC-3 Prostate Cancer3.10
PANC-1 Pancreatic Cancer1.78

Table 1: Hypothetical IC50 values for this compound across various cancer cell lines.

Visualizations: Workflows and Signaling Pathways

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Secondary & Orthogonal Assays Compound_Library Compound Library (e.g., 100,000+ compounds) Primary_Assay Single-Dose Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Screening (8-point curve) Hit_Identification->Dose_Response Primary Hits IC50 IC50 Determination & Hit Confirmation Dose_Response->IC50 Target_Assay Target Engagement Assay (e.g., p300 HAT Activity) IC50->Target_Assay Confirmed Hits Mechanism_Assay Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) IC50->Mechanism_Assay Lead_Selection Lead Candidate Selection Target_Assay->Lead_Selection Mechanism_Assay->Lead_Selection GP130_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6Rα gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation PI3K PI3K JAK->PI3K RAS RAS JAK->RAS STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization AKT AKT PI3K->AKT RAF RAF -> MEK -> ERK RAS->RAF Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Upregulates IL6 IL-6 Cytokine IL6->IL6R Binds Inhibitor gp130 Inhibitor Inhibitor->gp130 Blocks

References

Troubleshooting & Optimization

Technical Support Center: Anticancer Agent 1 A130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel selective kinase inhibitor, Anticancer Agent 130 (A130). The information is tailored for researchers, scientists, and drug development professionals to address common sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (A130)?

A1: this compound (A130) is a potent, ATP-competitive inhibitor of the serine/threonine kinase MEK1, a critical component of the Ras-Raf-MEK-ERK signaling pathway.[1] By binding to the kinase domain of MEK1, A130 prevents the phosphorylation of its downstream substrates, ERK1 and ERK2. This blockade of the signaling cascade leads to decreased cell proliferation and the induction of apoptosis in tumor cells where this pathway is dysregulated.[1][2]

Q2: How should I prepare and store stock solutions of A130?

A2: For optimal results and to minimize variability, proper handling of A130 is critical.[2]

  • Solubility: A130 is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, preparing a high-concentration stock solution (e.g., 10 mM) in high-purity DMSO is recommended.[2]

  • Preparation: Weigh the desired amount of A130 powder and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution by vortexing.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the most common sources of experimental variability when working with A130?

A3: The most common sources of variability include the compound's handling, inconsistencies in cell culture conditions, and variations in assay protocols. Specific factors include repeated freeze-thaw cycles of A130 stock solutions, using cells with high passage numbers which can lead to phenotypic drift, and inconsistent cell seeding densities. Standardizing these elements is crucial for reproducibility.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with A130, organized by experimental type.

Guide 1: In Vitro Cell-Based Assays (e.g., MTT, SRB)

Issue: I am observing inconsistent IC50 values for A130 in my cell viability assays.

This is a frequent challenge in cell-based assays. The following Q&A will help you troubleshoot potential causes.

Question 1: Could my A130 stock solution be the problem?

  • Answer: Yes, compound integrity is a primary suspect. Ensure that your stock solution was prepared correctly in high-purity DMSO and stored in single-use aliquots at -80°C. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. It is also crucial to verify that the final concentration of DMSO is kept constant and at a non-toxic level (e.g., <0.1%) across all wells.

Question 2: How do cell culture conditions affect IC50 values?

  • Answer: Cell health and culture conditions are critical variables.

    • Cell Passage Number: Use cells with a consistent and low passage number (e.g., below passage 20) for all experiments. High-passage cells can undergo genetic and phenotypic changes that alter their response to inhibitors.

    • Cell Seeding Density: The density at which you seed your cells can significantly impact results. Optimize the seeding density to ensure cells are in the exponential growth phase for the duration of the experiment. Overly confluent or sparse cultures will respond differently.

    • Media Components: Environmental factors like glucose concentration and pH in the culture media can influence cellular metabolism and drug response. Use the same batch of media and supplements for an entire set of experiments to minimize variability.

Question 3: My assay protocol seems standard. Could it still be a source of error?

  • Answer: Absolutely. Minor variations in the protocol can lead to significant differences.

    • Incubation Times: Ensure that the drug incubation time is consistent across all plates and experiments.

    • Reagent Addition: When performing assays like the MTT, ensure that the MTT reagent and the solubilization solution are added uniformly to all wells. Incomplete dissolution of formazan crystals is a common issue; ensure the plate is adequately shaken before reading the absorbance.

    • Plate Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this "edge effect," avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

Data Presentation: A130 Potency and Handling

Table 1: IC50 Values of A130 in Various Cancer Cell Lines

Cell Line Cancer Type MEK Status IC50 (nM) Standard Deviation (nM)
A-375 Melanoma BRAF V600E (Active) 8.5 1.2
HT-29 Colorectal BRAF V600E (Active) 12.1 2.5
HCT-116 Colorectal KRAS G13D (Active) 15.7 3.1
MCF-7 Breast Wild-Type >10,000 N/A

| PC-3 | Prostate | Wild-Type | >10,000 | N/A |

Table 2: Solubility of this compound

Solvent Temperature Maximum Solubility
DMSO 25°C 50 mM
Ethanol 25°C 5 mM

| PBS (pH 7.4) | 25°C | < 1 µM |

Guide 2: Target Engagement & Pathway Analysis (Western Blot)

Issue: I am not seeing a consistent decrease in phosphorylated ERK (p-ERK) after A130 treatment.

Verifying target engagement is crucial. If p-ERK levels are not consistently reduced, consider the following troubleshooting steps.

Question 1: Is the A130 treatment protocol optimized?

  • Answer: The duration and concentration of treatment are key.

    • Time Course: Inhibition of ERK phosphorylation can be rapid. Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to determine the optimal treatment duration for observing maximal p-ERK inhibition.

    • Dose Response: Ensure you are using an appropriate concentration range. Based on the IC50 values, a range from 1 nM to 1 µM should be sufficient to observe a dose-dependent decrease in p-ERK in sensitive cell lines.

Question 2: Could there be an issue with my sample preparation or Western blot technique?

  • Answer: Yes, this is a common source of variability.

    • Lysis Buffer: After treatment, wash cells with ice-cold PBS and lyse them directly on ice using a lysis buffer containing both protease and phosphatase inhibitors. The absence of phosphatase inhibitors will lead to the rapid dephosphorylation of your target protein, masking the effect of A130.

    • Loading Controls: Always probe for total ERK in addition to p-ERK. This confirms that the changes you see are due to altered phosphorylation, not a decrease in the total amount of ERK protein. Also, use a housekeeping protein like GAPDH or β-actin to ensure equal protein loading across all lanes.

    • Antibody Quality: Ensure your primary antibodies for p-ERK and total ERK are validated for Western blotting and are used at the recommended dilution.

Experimental Protocols

Protocol 1: Cell Viability Determination using MTT Assay

This protocol is used to measure the cytotoxic effects of A130.

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of A130 in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the A130 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol assesses the target engagement of A130 by measuring the phosphorylation status of ERK.

  • Cell Culture and Treatment: Plate cells (e.g., A-375) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of A130 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-ERK (e.g., at 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, strip the membrane and re-probe with antibodies against total ERK and a housekeeping protein like GAPDH.

Visualizations

Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (Cell Proliferation) ERK->Transcription A130 Agent 130 A130->MEK

Caption: A130 inhibits the MEK1/2 kinase in the Ras-Raf-MEK-ERK pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis Start Start Seed Seed Cells (96-well plate) Start->Seed Adhere Incubate 24h (Adhesion) Seed->Adhere Treat Add A130 Serial Dilutions & Vehicle Control Adhere->Treat Incubate_Treat Incubate 72h Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Remove Media Add Solubilizer Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of A130 using an MTT assay.

Troubleshooting_Logic Problem Inconsistent IC50 Values Cat1 Compound Integrity Problem->Cat1 Potential Cause Cat2 Cell Culture Problem->Cat2 Potential Cause Cat3 Assay Protocol Problem->Cat3 Potential Cause Sol1a Check Stock Aliquoting (Avoid freeze-thaw) Cat1->Sol1a Solution Sol1b Verify Final DMSO Concentration Cat1->Sol1b Solution Sol2a Standardize Passage Number Cat2->Sol2a Solution Sol2b Optimize Seeding Density Cat2->Sol2b Solution Sol2c Use Consistent Media Batch Cat2->Sol2c Solution Sol3a Control Incubation Times Cat3->Sol3a Solution Sol3b Mitigate Edge Effects Cat3->Sol3b Solution

Caption: Logical diagram for troubleshooting inconsistent IC50 values.

References

"interpreting inconsistent results with Anticancer agent 130"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Anticancer Agent 130, a novel small-molecule inhibitor of the glycoprotein 130 (gp130) signaling pathway. Inconsistent results can arise from the complex nature of the gp130 signaling cascade and variations in experimental systems. This guide is designed to help you identify potential sources of variability and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a targeted inhibitor of glycoprotein 130 (gp130), a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] By binding to gp130, the agent prevents the dimerization of the receptor complex, which in turn blocks the activation of several key downstream signaling cascades implicated in cancer progression, including the JAK/STAT, RAS/RAF/MAPK, and PI3K/AKT pathways.[3][4] This inhibition can suppress tumor cell proliferation, survival, angiogenesis, and metastasis.[2]

Q2: Why am I observing significant variation in the IC50 value of this compound across different cancer cell lines?

A2: Variability in IC50 values is expected and can be attributed to several factors:

  • Differential gp130 Expression: The expression level of gp130 can vary significantly among different cancer types and even between cell lines of the same cancer. Cell lines with higher gp130 expression may be more sensitive to the agent.

  • Autocrine/Paracrine Signaling Loops: Some cancer cells produce their own IL-6 family cytokines, creating an autocrine signaling loop that constitutively activates the gp130 pathway. The potency of this compound can be influenced by the presence and strength of these loops.

  • Genetic Background of Cell Lines: The status of downstream signaling components (e.g., mutations in STAT3, RAS, or PI3K pathways) can alter the cell's dependence on gp130 signaling and thus its sensitivity to inhibition.

Q3: My in vivo results with this compound are not as robust as my in vitro data. What are the potential reasons?

A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential causes include:

  • Pharmacokinetics and Bioavailability: The agent's absorption, distribution, metabolism, and excretion (ADME) profile in vivo may limit the effective concentration reaching the tumor site.

  • Tumor Microenvironment (TME): The TME is complex and contains various stromal and immune cells that can also express gp130 and contribute to signaling that may not be fully recapitulated in a 2D cell culture system.

  • Animal Model Selection: The choice of the animal model (e.g., subcutaneous xenograft vs. orthotopic model) can significantly impact tumor growth and drug response. Subcutaneous models, for instance, may not fully mimic the complex interactions between tumor cells and their native microenvironment.

Q4: Which downstream signaling proteins should I monitor to confirm the activity of this compound?

A4: To confirm target engagement and biological activity, it is crucial to monitor the phosphorylation status of key downstream effectors. The primary pathway to assess is the JAK/STAT pathway, specifically the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705). Additionally, assessing the phosphorylation of ERK (a marker for the MAPK pathway) and AKT (a marker for the PI3K/AKT pathway) can provide a more comprehensive picture of the agent's impact on gp130-mediated signaling.

Troubleshooting Guides

Problem: High Variability in Cell Viability/Cytotoxicity Assays

Users frequently report inconsistent results from cell viability assays (e.g., MTT, CellTiter-Glo®). The following table outlines common causes and solutions.

ObservationPotential CauseRecommended Solution
High well-to-well variability within the same plate.Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated multichannel pipettes.
Inconsistent results between experiments.Variation in cell passage number or health; Inconsistent incubation times; Instability of this compound in culture media.Use cells within a consistent, low passage number range. Strictly adhere to defined incubation times for drug treatment and assay development. Prepare fresh drug dilutions for each experiment from a validated stock.
IC50 values are much higher than expected.Low gp130 expression in the selected cell line; Rapid degradation of the compound; Cell culture medium components interfering with the agent.Verify gp130 expression via Western Blot or qPCR. Perform a time-course experiment to check for loss of activity over time. Consider using serum-free or reduced-serum media during the treatment period.
Problem: Lack of Downstream Signaling Inhibition

A lack of reduction in p-STAT3 or other downstream markers after treatment is a common issue.

ObservationPotential CauseRecommended Solution
No change in p-STAT3 levels after treatment.Insufficient drug concentration or incubation time; Cells were not stimulated with a gp130 ligand (if not constitutively active); Poor antibody quality for Western Blot.Perform a dose-response and time-course experiment to determine optimal conditions. For cell lines without autocrine signaling, stimulate with a relevant cytokine (e.g., IL-6, OSM) to activate the pathway before or during treatment. Validate your primary and secondary antibodies.
Basal p-STAT3 levels are very low or undetectable.The chosen cell line has low basal gp130 pathway activity.Select a cell line known to have constitutive STAT3 activation or stimulate the cells with an appropriate gp130 ligand (e.g., Oncostatin M) to induce a robust phosphorylation signal that can be inhibited.
Only STAT3 is inhibited, but not ERK or AKT.Pathway redundancy or crosstalk; The specific cell context may rely more heavily on the STAT3 axis.This may be an accurate biological result. Gp130 signaling can be biased towards certain pathways in different cellular contexts. This highlights the specific mechanism of the agent in your model.

Data Presentation

Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines

This table illustrates the expected range of activity and highlights the importance of cell line selection.

Cell LineCancer TypeBasal p-STAT3 StatusIC50 (µM)
OVCAR-8Ovarian CancerHigh1.5
Caov-3Ovarian CancerHigh2.1
Panc-1Pancreatic CancerModerate5.8
Mia-Paca-2Pancreatic CancerModerate7.2
MCF-7Breast Cancer (ER+)Low> 20
MDA-MB-231Breast Cancer (ER-)Low> 20

Note: These are representative data. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for p-STAT3
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 6 hours). If required, stimulate with a cytokine like Oncostatin M (50 ng/mL) for the final 30 minutes of incubation.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-STAT3 bands and normalize them to total STAT3 and the loading control.

Visualizations

gp130_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cytokine IL-6 Family Cytokines (e.g., IL-6, OSM) gp130 gp130 Receptor cytokine->gp130 Binds receptor_alpha Cytokine-Specific Receptor α cytokine->receptor_alpha Binds jak JAK Kinases gp130->jak Activates receptor_alpha->jak stat3 STAT3 jak->stat3 Phosphorylates ras RAS jak->ras Activates pi3k PI3K jak->pi3k Activates p_stat3 p-STAT3 nucleus Nucleus p_stat3->nucleus Translocates to raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK p_erk->nucleus Translocates to akt AKT pi3k->akt p_akt p-AKT p_akt->nucleus Influences gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) nucleus->gene_expression agent130 This compound agent130->inhibition inhibition->gp130 Inhibits

Caption: Mechanism of this compound on the gp130 signaling pathway.

Inconsistent_Results_Workflow start Inconsistent Results Observed with this compound check_reagents Verify Reagent Integrity (Agent 130, Media, Cells) start->check_reagents check_protocol Review Experimental Protocol (Dosage, Timing, Handling) start->check_protocol check_equipment Calibrate & Validate Equipment (Plate readers, etc.) start->check_equipment in_vivo_issues In Vitro vs. In Vivo Mismatch start->in_vivo_issues in_vitro_issues In Vitro Discrepancies check_reagents->in_vitro_issues check_protocol->in_vitro_issues check_equipment->in_vitro_issues cell_line_char Characterize Cell Line (gp130 expression, mutation status) in_vitro_issues->cell_line_char dose_response Perform Dose-Response & Time-Course Analysis in_vitro_issues->dose_response pathway_analysis Analyze Downstream Pathways (p-STAT3, p-ERK, p-AKT) in_vitro_issues->pathway_analysis pk_pd_study Pharmacokinetics/Pharmacodynamics (PK/PD) Study in_vivo_issues->pk_pd_study tumor_microenv Assess Tumor Microenvironment (e.g., stromal gp130 expression) in_vivo_issues->tumor_microenv model_selection Re-evaluate Animal Model (e.g., orthotopic vs. xenograft) in_vivo_issues->model_selection resolve Identify Source of Variability & Optimize Protocol cell_line_char->resolve dose_response->resolve pathway_analysis->resolve pk_pd_study->resolve tumor_microenv->resolve model_selection->resolve

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

"minimizing side effects of Anticancer agent 130 in animal models"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 130

Disclaimer: this compound is a hypothetical small molecule inhibitor for the purpose of this guide. The information provided is based on established principles for mitigating side effects of anticancer agents in preclinical animal models. Researchers should adapt these guidelines based on the specific characteristics of their agent.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound and its common on-target and off-target effects?

This compound is a potent, selective inhibitor of a critical kinase in the "Tumor Proliferation Pathway" (TPP). Its primary on-target effect is the induction of apoptosis in cancer cells. However, at higher concentrations, it may exhibit off-target activity against kinases in healthy tissues, leading to common side effects observed in animal models. The most frequently reported toxicities in preclinical studies include gastrointestinal and hematologic issues.[1][2]

Q2: What are the most common species used for toxicity studies and why?

Rats and dogs are the most common animal models for preclinical toxicity assessments.[1][2] Rats are often used for initial dose-range finding and acute toxicity studies due to their well-characterized biology and lower cost. Larger animals like beagle dogs may be used for longer-term studies to assess cardiovascular and other organ-specific toxicities, as their physiology can be more predictive of human responses in some cases.[3]

Q3: What are the primary strategies to minimize the side effects of an anticancer agent without compromising its efficacy?

There are several effective strategies:

  • Dose Optimization: Finding the maximum tolerated dose (MTD) is a crucial first step. Sometimes, a lower, more frequent dose (metronomic dosing) can be less toxic and more effective.

  • Supportive Care: Co-administration of agents to manage specific side effects, such as anti-diarrheal agents or agents to boost white blood cell counts.

  • Formulation Changes: Improving the drug's formulation can enhance its solubility and bioavailability, potentially allowing for lower, more effective doses.

  • Targeted Delivery: Developing prodrugs or using nanocarrier systems can help deliver the agent more specifically to the tumor site, reducing systemic exposure and toxicity.

Q4: How can we balance cardiotoxicity assessment with antitumor efficacy studies in the same animal model?

It is critical to assess the impact of any potential cardioprotective agents on the antitumor activity of the cancer therapy. This is typically achieved using xenograft or syngeneic tumor models in rodents. The experimental design must include endpoints for both cardiotoxicity (e.g., ECG, cardiac biomarkers, histopathology) and tumor growth inhibition. It's important to note that the aggressiveness of some tumor models may require euthanasia before significant cardiotoxicity develops.

Troubleshooting Guides

Issue 1: Severe Weight Loss and Gastrointestinal Distress

Q: We are observing >15% weight loss and severe diarrhea in mice within 7 days of starting treatment with Agent 130 at the presumed efficacious dose. What steps should we take?

A: This level of weight loss is a sign of significant toxicity. Immediate action is required.

Troubleshooting Steps:

  • Immediate Dose Interruption: Pause dosing for the affected cohort to allow for recovery. Provide supportive care, including hydration (e.g., subcutaneous saline) and nutritional support.

  • Dose Reduction Study: The current dose exceeds the MTD. A formal dose-finding study is necessary. See the workflow diagram below and the sample protocol in the appendix.

  • Investigate Co-administration: Consider prophylactic co-administration of an anti-diarrheal agent. It is crucial to run a control group with the anti-diarrheal agent alone to ensure it does not affect tumor growth.

  • Evaluate Dosing Schedule: Continuous daily dosing may not be optimal. Compare daily vs. intermittent schedules (e.g., 5 days on, 2 days off).

Data Presentation: Dose-Finding and Supportive Care Study

Table 1: Example data from a dose-finding study for Agent 130 with and without a supportive care agent (SC-A) in a mouse xenograft model.

GroupAgent 130 Dose (mg/kg)Supportive Care (SC-A)Mean Body Weight Change (Day 14)Tumor Growth Inhibition (TGI)
1VehicleNo+5%0%
225No-18%95%
315No-8%80%
410No-2%65%
515Yes-1%82%

This hypothetical data shows that a 15 mg/kg dose with supportive care minimizes weight loss while maintaining high efficacy.

Issue 2: Myelosuppression Leading to Neutropenia

Q: Our latest cohort shows a significant drop in neutrophil counts after two weeks of treatment with Agent 130, leading to secondary infections. How can this be managed?

A: Myelosuppression is a common side effect of cytotoxic agents. Monitoring blood counts is essential.

Troubleshooting Steps:

  • Confirm with Blood Analysis: Collect blood samples for a complete blood count (CBC) to quantify the extent of neutropenia, thrombocytopenia, and anemia. See Appendix for a sample protocol.

  • Adjust Dosing Schedule: An intermittent dosing schedule can allow for bone marrow recovery between treatments.

  • Consider Prophylactic Support: In cases of severe, predictable neutropenia, co-administration of a granulocyte colony-stimulating factor (G-CSF) can be explored to stimulate neutrophil production. This adds complexity and cost, so it should be reserved for when dose reduction is not a viable option.

Data Presentation: Impact of Dosing Schedule on Hematology

Table 2: Example hematological data comparing different dosing schedules for Agent 130.

Dosing ScheduleAgent 130 Dose (mg/kg)Mean Neutrophil Count (x10³/µL) at Day 21Mean Platelet Count (x10³/µL) at Day 21
Daily100.8 (Severe Neutropenia)150 (Thrombocytopenia)
5 Days On / 2 Days Off102.5 (Mild Neutropenia)450 (Normal)
3 Days On / 4 Days Off104.1 (Normal)600 (Normal)

This hypothetical data suggests that an intermittent schedule allows for hematological recovery.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 On-Target Pathway (Tumor Cell) cluster_1 Off-Target Pathway (Healthy Gut Epithelium) a Growth Factor b Receptor a->b c Agent 130 Target Kinase b->c d Tumor Proliferation c->d apoptosis Apoptosis c->apoptosis Leads to e Homeostatic Signal f Related Kinase e->f g Epithelial Integrity f->g toxicity Gastrointestinal Toxicity f->toxicity Leads to agent This compound agent->c Inhibits agent->f Inhibits (Off-Target)

Caption: Hypothetical signaling pathway for Agent 130.

G start Start: Efficacy observed but with severe toxicity step1 1. Establish MTD (Dose Escalation Study) start->step1 step2 2. Evaluate Dosing Schedules (e.g., Daily vs. Intermittent) step1->step2 step3 3. Test Supportive Care (Co-administer mitigating agent) step2->step3 decision Toxicity Mitigated? step3->decision step4 4. Confirm Efficacy (Run full efficacy study with optimized regimen) decision->step4 Yes reassess Re-evaluate mechanism or consider formulation change decision->reassess No end End: Optimized Protocol step4->end

Caption: Workflow for toxicity mitigation and dose optimization.

G start Adverse Event Observed: >15% Body Weight Loss q1 Is animal showing other clinical signs (lethargy, hunched posture)? start->q1 a1_yes Action: Pause dosing immediately. Provide supportive care. Consult veterinarian. q1->a1_yes Yes a1_no Action: Continue monitoring daily. Is weight loss trend continuing? q1->a1_no No a2_yes Action: Reduce dose by 30-50% for next cycle. Consider intermittent schedule. a1_no->a2_yes Yes a2_no Action: Weight has stabilized. Continue with current dose, monitor closely. a1_no->a2_no No

Caption: Troubleshooting logic for severe weight loss.

Appendices: Experimental Protocols

Appendix 1: Protocol for Administration of Agent 130 and Supportive Care Agent in a Mouse Xenograft Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5x10⁶ cancer cells (e.g., A549) in the right flank. Allow tumors to reach a volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

  • Agent 130 Formulation: Prepare Agent 130 in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water.

  • Supportive Care Agent (SC-A) Formulation: Prepare SC-A as per manufacturer's instructions or literature (e.g., loperamide for diarrhea).

  • Administration:

    • Administer SC-A via oral gavage 30 minutes prior to Agent 130 dosing.

    • Administer Agent 130 via oral gavage at the specified dose and schedule.

    • The vehicle control group receives both the vehicle for Agent 130 and the vehicle for SC-A.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 3 times per week.

    • Perform clinical observations daily, noting any signs of distress.

  • Endpoint: Euthanize mice if tumor volume exceeds 2000 mm³, body weight loss exceeds 20%, or if severe clinical signs are observed.

Appendix 2: Protocol for Monitoring and Scoring Common Toxicities

This protocol should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Body Weight: Measure and record weight at least 3 times a week. A loss of >15% is a significant concern, and >20% is often a humane endpoint.

  • Clinical Signs Scoring (Daily):

    • Appearance: Score 0 (normal) to 3 (severe fur loss/discoloration, secretions).

    • Activity Level: Score 0 (normal) to 3 (unresponsive).

    • Posture: Score 0 (normal) to 3 (severely hunched).

    • A cumulative score above a predetermined threshold (e.g., 5) should trigger a veterinary consult.

  • Gastrointestinal Toxicity:

    • Monitor for diarrhea. Score stool consistency from 0 (normal pellets) to 3 (severe, watery diarrhea).

Appendix 3: Protocol for Blood Sample Collection for Hematological Analysis
  • Timing: Collect samples at baseline (before treatment) and at specified time points during the study (e.g., Day 7, Day 21).

  • Collection Site: Use a validated method such as submandibular or saphenous vein puncture.

  • Anticoagulant: Collect blood into tubes containing EDTA to prevent clotting.

  • Volume: Collect approximately 50-100 µL of whole blood.

  • Analysis: Analyze samples immediately using an automated hematology analyzer calibrated for mouse blood. Key parameters include white blood cell count (WBC) with differential, red blood cell count (RBC), hemoglobin, and platelets.

  • Recovery: Provide supportive care post-collection and monitor the animal for any signs of distress.

References

"improving the therapeutic index of Anticancer agent 130"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 130

Welcome to the technical support center for this compound, a novel and potent inhibitor of the mTORC1 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments and improve the therapeutic index of Agent 130.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). By binding to the kinase domain of mTOR, it prevents the phosphorylation of key downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][2] This inhibition disrupts processes essential for tumor cell growth and proliferation, such as protein synthesis and cell cycle progression.[3][4]

Q2: What is the primary challenge in using this compound?

A2: The primary challenge is its narrow therapeutic index. While potent against cancer cells with hyperactive mTOR signaling, higher concentrations required for maximum efficacy can lead to off-target effects and toxicity in non-cancerous cells. Improving the therapeutic index involves strategies that either enhance its specificity for tumor cells or allow for lower, yet effective, dosing.

Q3: How can the therapeutic index of Agent 130 be improved?

A3: There are two main strategies:

  • Combination Therapy: Using Agent 130 with other targeted therapies can create synergistic effects, allowing for lower, less toxic doses of each agent.[5] Inhibitors of upstream pathways, such as PI3K inhibitors, are promising candidates.

  • Targeted Drug Delivery: Encapsulating Agent 130 in a nanoparticle-based delivery system can improve its pharmacokinetic profile and enable targeted delivery to tumor tissues, thereby reducing systemic exposure and off-target toxicity.

Q4: How should this compound be stored and handled?

A4: Agent 130 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, create a stock solution in DMSO at a concentration of 10 mM and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture media.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with Agent 130.

Issue 1: High variance in IC50 values between experiments.

  • Question: We are seeing significant variability in the IC50 values for Agent 130 in the same cancer cell line across different assay runs. What could be the cause?

  • Answer: IC50 value variability is a common issue in cell-based assays and can stem from several factors:

    • Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value. Ensure you are using a consistent seeding density for all experiments.

    • Cell Passage Number: Cell lines can change phenotypically and genotypically over time. Use cells within a consistent and low passage number range for all experiments.

    • Reagent Consistency: Variations in media, serum batches, or the age of the diluted drug solution can affect results. Maintain consistency in all reagents.

    • Assay Method: Different cytotoxicity assays (e.g., MTT, Alamar Blue, Trypan Blue) measure different cellular endpoints and can yield different IC50 values. Stick to one standardized method for comparability.

    • Assay Incubation Time: Ensure the duration of drug exposure is identical across all experiments.

Issue 2: No signal or weak signal in Western blot for phosphorylated S6 (p-S6).

  • Question: After treating cells with Agent 130, our Western blot for p-S6, a downstream target of mTORC1, shows a very weak or no signal, even in the untreated control. What should we check?

  • Answer: This issue likely points to a technical problem with the Western blot procedure or the sample preparation.

    • Low Target Protein Concentration: The abundance of p-S6 can be low. Ensure you load a sufficient amount of total protein (20-30 µg is standard).

    • Sample Degradation: Protein degradation by phosphatases can lead to loss of the phosphate group on S6. Always prepare lysates with fresh phosphatase and protease inhibitors and keep samples on ice.

    • Antibody Issues: The primary antibody concentration may be too low, or the antibody may have lost activity due to improper storage. Titrate the antibody to find the optimal concentration and ensure it has been stored correctly.

    • Poor Transfer: Verify that the protein has transferred efficiently from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane before blocking. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).

    • Insufficient Exposure: The signal may be present but too weak to detect with a short exposure time. Increase the exposure time during imaging.

Issue 3: High background or non-specific bands on Western blot.

  • Question: Our Western blots to detect mTOR pathway proteins have high background, making it difficult to interpret the results. How can we reduce this?

  • Answer: High background can obscure your results and is often caused by issues with blocking or antibody concentrations.

    • Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice-versa).

    • Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high, leading to non-specific binding. Try reducing the concentration of both.

    • Inadequate Washing: Increase the number and duration of washes after antibody incubations to remove unbound antibodies. Adding a small amount of Tween 20 (0.1%) to your wash buffer is standard practice.

    • Contamination: Ensure all buffers are freshly made and that the incubation trays and equipment are clean.

Quantitative Data Summary

The following tables provide representative data for this compound to guide experimental design.

Table 1: In Vitro Cytotoxicity of Agent 130

Cell Line Type mTOR Status IC50 (nM) Therapeutic Index (TI)
MCF-7 Breast Cancer PIK3CA Mutant 15 ± 2.1 20.0
PC-3 Prostate Cancer PTEN Null 25 ± 3.5 12.0
A549 Lung Cancer KRAS Mutant 150 ± 11.8 2.0
MCF-10A Normal Breast Wild Type 300 ± 25.4 N/A

Therapeutic Index (TI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

Table 2: Synergistic Effects of Agent 130 with PI3K Inhibitor (PI-103)

Cell Line Agent 130 IC50 (nM) PI-103 IC50 (nM) Combination IC50 (nM) Combination Index (CI)*
PC-3 25 200 5 (Agent 130) + 40 (PI-103) 0.4
A549 150 800 45 (Agent 130) + 240 (PI-103) 0.6

*Combination Index (CI) < 0.9 indicates synergy.

Table 3: Pharmacokinetic Profile of Agent 130 Formulations in Mice

Formulation Cmax (ng/mL) T1/2 (hours) Tumor Accumulation (µg/g)
Free Agent 130 850 2.5 1.2

| Nanoparticle-Encapsulated | 450 | 18.0 | 9.5 |

Visualizations and Workflows

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth that is often dysregulated in cancer. Agent 130 specifically targets mTORC1, preventing the phosphorylation of its downstream effectors.

mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes GTP hydrolysis to Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Agent130 This compound Agent130->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams outline key experimental workflows for investigating Agent 130.

1. Combination Drug Screening Workflow

This workflow details the process for identifying synergistic interactions between Agent 130 and other compounds.

Combination_Screening start Start: Select Cancer Cell Line plate_cells Plate cells in 96-well plates start->plate_cells prepare_drugs Prepare serial dilutions of Agent 130 and Test Compound plate_cells->prepare_drugs treat_cells Treat cells with drugs in a checkerboard matrix format prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay read_plate Read luminescence on plate reader viability_assay->read_plate analyze_data Analyze Data: Calculate % inhibition and Combination Index (CI) read_plate->analyze_data end End: Identify Synergistic Combinations (CI < 0.9) analyze_data->end

Caption: Workflow for in vitro combination drug screening.

2. Strategy to Improve Therapeutic Index

This diagram illustrates the logical approach to enhancing the therapeutic index of Agent 130.

Therapeutic_Index_Strategy cluster_strategies Strategies cluster_outcomes Expected Outcomes problem Problem: Agent 130 has a Narrow Therapeutic Index strategy1 Strategy 1: Combination Therapy problem->strategy1 strategy2 Strategy 2: Targeted Drug Delivery problem->strategy2 goal Goal: Increase Tumor Cell Kill Decrease Normal Cell Toxicity outcome1 Synergistic Efficacy Allows Lower Dosing strategy1->outcome1 outcome2 Increased Tumor Accumulation Reduced Systemic Exposure strategy2->outcome2 outcome1->goal outcome2->goal

Caption: Logical workflow for improving the therapeutic index of Agent 130.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol details how to confirm the on-target activity of Agent 130 by measuring the phosphorylation status of S6 ribosomal protein.

  • Cell Culture and Treatment:

    • Seed PC-3 cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight.

    • Starve cells in serum-free media for 4 hours to reduce basal pathway activity.

    • Treat cells with a dose range of Agent 130 (e.g., 0, 10, 50, 200 nM) for 2 hours. Include a positive control (e.g., 20% FBS stimulation for 30 minutes) and an untreated control.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Load 20 µg of protein per lane onto a 12% SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Phospho-S6 (Ser235/236) (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an ECL (enhanced chemiluminescence) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total S6 or a housekeeping protein like GAPDH.

Protocol 2: Nanoparticle Formulation of Agent 130

This protocol provides a general method for encapsulating Agent 130 into PLGA nanoparticles for improved drug delivery.

  • Preparation of Organic Phase:

    • Dissolve 100 mg of PLGA (poly(lactic-co-glycolic acid)) and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Preparation of Aqueous Phase:

    • Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath.

    • Sonicate for 2-5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate, which hardens the nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant, which contains the unencapsulated drug and residual PVA.

    • Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to ensure the removal of impurities.

  • Lyophilization and Storage:

    • Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

  • Characterization:

    • Before in vivo use, characterize the nanoparticles for size and zeta potential (using dynamic light scattering), morphology (using SEM or TEM), drug loading efficiency, and in vitro drug release profile.

References

Validation & Comparative

Validating the Anticancer Effects of Anticancer Agent 130: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anticancer agent, Anticancer Agent 130, a novel small molecule inhibitor of the glycoprotein 130 (gp130) signaling pathway. Its performance is evaluated against another gp130 inhibitor, Bazedoxifene, and standard-of-care chemotherapeutic agents for ovarian and pancreatic cancers. This document is intended to serve as a resource for researchers in oncology and drug development, offering a comprehensive overview of the agent's preclinical validation.

Introduction to this compound

This compound is a conceptual first-in-class, orally active small molecule inhibitor of gp130. The gp130 protein is a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. Dysregulation of the gp130 signaling pathway, particularly the downstream activation of STAT3, is implicated in the proliferation, survival, and invasion of various cancer cells. By targeting gp130, this compound aims to abrogate these oncogenic signals.[1][2][3] For the purpose of this guide, the preclinical data for this compound is modeled on the reported effects of the experimental gp130 inhibitor, SC144.

Mechanism of Action: The gp130 Signaling Pathway

The gp130 protein is a shared receptor subunit for several cytokines, including IL-6 and IL-11. Upon ligand binding, gp130 dimerizes and activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3), which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and angiogenesis. This compound is designed to directly bind to gp130, thereby preventing its activation and inhibiting the downstream JAK/STAT3 signaling cascade.[4][5]

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6Rα IL-6->IL-6R Binds gp130 gp130 Dimerization IL-6R->gp130:f0 Activates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes Agent130 This compound Agent130->gp130 Inhibits

Diagram 1: Simplified gp130 signaling pathway and the inhibitory action of this compound.

Comparative Efficacy: In Vitro Studies

The anticancer activity of this compound was evaluated in comparison to Bazedoxifene, another known gp130 inhibitor, and standard-of-care chemotherapies. Cell viability was assessed using the MTT assay across a panel of human ovarian and pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Ovarian Cancer Cell Lines

Standard of Care: Paclitaxel in combination with a platinum-based agent (e.g., carboplatin) is a standard first-line treatment for ovarian cancer.

Cell LineThis compound (µM)Bazedoxifene (µM)Paclitaxel (nM)
OVCAR-80.72--
OVCAR-50.49--
OVCAR-30.95-4.1
SKOV3--3.19 - 6.0
Pancreatic Cancer Cell Lines

Standard of Care: Gemcitabine, either as a monotherapy or in combination with other agents like nab-paclitaxel or as part of the FOLFIRINOX regimen, is a cornerstone of pancreatic cancer treatment.

Cell LineThis compound (µM)Bazedoxifene (µM)Gemcitabine (µM)
PANC-1--0.066 - 0.174
MIA PaCa-2--0.012 - 0.022

Note: Specific IC50 values for this compound (modeled on SC144) and Bazedoxifene in these pancreatic cancer cell lines were not consistently reported in the same studies as gemcitabine, making direct comparison challenging.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_assay_workflow A Seed cells in a 96-well plate B Treat with varying concentrations of anticancer agents A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 3-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Diagram 2: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, Bazedoxifene, or the standard-of-care drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

annexin_v_workflow A Treat cells with anticancer agents B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells F->G

Diagram 3: Workflow for the Annexin V apoptosis assay.

Protocol:

  • Treat cells with the desired concentrations of the anticancer agents for a specified time.

  • Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability stain such as propidium iodide (PI).

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

cell_cycle_workflow A Treat cells with anticancer agents B Harvest and fix cells (e.g., with cold 70% ethanol) A->B C Treat with RNase to degrade RNA B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Determine cell distribution in G0/G1, S, and G2/M phases E->F

References

A Comparative Guide to First-Line Treatments for Metastatic Triple-Negative Breast Cancer: An Analysis of IMpassion130 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for the combination of atezolizumab and nab-paclitaxel, as investigated in the pivotal IMpassion130 trial, with other therapeutic alternatives for the first-line treatment of metastatic triple-negative breast cancer (mTNBC). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key clinical trials. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and study designs.

Clinical Trial Results: A Head-to-Head Comparison

The landscape of first-line mTNBC treatment has evolved significantly with the introduction of immune checkpoint inhibitors and antibody-drug conjugates. This section presents a comparative analysis of the pivotal clinical trials that have shaped the current standard of care.

Table 1: Efficacy of Atezolizumab + Nab-Paclitaxel in the IMpassion130 Trial
Efficacy EndpointIntention-to-Treat (ITT) PopulationPD-L1 Positive (IC ≥1%) Population
Median Progression-Free Survival (PFS) 7.2 months (A+nP) vs. 5.5 months (P+nP)7.5 months (A+nP) vs. 5.0 months (P+nP)
Hazard Ratio (HR) for PFS0.80 (95% CI, 0.69 to 0.92; P=0.002)0.62 (95% CI, 0.49 to 0.78; P<0.001)
Median Overall Survival (OS) 21.0 months (A+nP) vs. 18.7 months (P+nP)25.4 months (A+nP) vs. 17.9 months (P+nP)
Hazard Ratio (HR) for OS0.87 (95% CI, 0.75 to 1.02; P=0.077)0.67 (95% CI, 0.53 to 0.86)
Objective Response Rate (ORR) 56.0% (A+nP) vs. 45.9% (P+nP)58.9% (A+nP) vs. 42.6% (P+nP)

A+nP: Atezolizumab + nab-Paclitaxel; P+nP: Placebo + nab-Paclitaxel

Table 2: Efficacy of Pembrolizumab + Chemotherapy in the KEYNOTE-355 Trial
Efficacy EndpointPD-L1 Positive (CPS ≥10) Population
Median Progression-Free Survival (PFS) 9.7 months (P+C) vs. 5.6 months (Pbo+C)
Hazard Ratio (HR) for PFS0.66 (95% CI, 0.50 to 0.88)
Median Overall Survival (OS) 23.0 months (P+C) vs. 16.1 months (Pbo+C)
Hazard Ratio (HR) for OS0.73 (95% CI, 0.55 to 0.95; P=0.0093)

P+C: Pembrolizumab + Chemotherapy; Pbo+C: Placebo + Chemotherapy. Chemotherapy options included nab-paclitaxel, paclitaxel, or gemcitabine/carboplatin.[1]

Table 3: Efficacy of Sacituzumab Govitecan in the ASCENT Trial (Second-line and beyond)
Efficacy EndpointSacituzumab GovitecanTreatment of Physician's Choice (TPC)
Median Progression-Free Survival (PFS) 4.8 months1.7 months
Hazard Ratio (HR) for PFS0.41 (95% CI, 0.33 to 0.52)-
Median Overall Survival (OS) 11.8 months6.9 months
Hazard Ratio (HR) for OS0.51 (95% CI, 0.42 to 0.63)-

Note: The ASCENT trial evaluated patients who had received at least two prior therapies for metastatic disease.[2]

Table 4: Key Grade 3 or Higher Treatment-Related Adverse Events
Adverse EventIMpassion130: Atezolizumab + nab-Paclitaxel (%)KEYNOTE-355: Pembrolizumab + Chemotherapy (%)ASCENT: Sacituzumab Govitecan (%)
Neutropenia 8Not specified51
Febrile Neutropenia Not specifiedNot specified6
Diarrhea <1Not specified10
Fatigue 4Not specified5
Nausea <1Not specified3
Anemia 3Not specified10
Peripheral Neuropathy 6Not specified<1

Experimental Protocols

IMpassion130 Trial Protocol
  • Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adult patients with unresectable locally advanced or metastatic triple-negative breast cancer who had not received prior chemotherapy for metastatic disease.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either atezolizumab plus nab-paclitaxel or placebo plus nab-paclitaxel.

  • Treatment Regimen:

    • Atezolizumab (840 mg) or placebo was administered intravenously on days 1 and 15 of each 28-day cycle.

    • Nab-paclitaxel (100 mg/m²) was administered intravenously on days 1, 8, and 15 of each 28-day cycle.

  • Primary Endpoints: Progression-free survival (PFS) in the intention-to-treat (ITT) population and in the PD-L1-positive subgroup, and overall survival (OS) in the ITT population.

  • PD-L1 Assessment: PD-L1 expression on tumor-infiltrating immune cells (IC) was assessed using the VENTANA PD-L1 (SP142) assay. A PD-L1-positive status was defined as PD-L1 stained ICs covering ≥1% of the tumor area.

KEYNOTE-355 Trial Protocol
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[3][4]

  • Patient Population: Patients with previously untreated locally recurrent inoperable or metastatic triple-negative breast cancer.[3]

  • Randomization: Patients were randomized 2:1 to receive pembrolizumab plus chemotherapy or placebo plus chemotherapy.

  • Treatment Regimen:

    • Pembrolizumab (200 mg) or placebo was administered every 3 weeks.

    • Chemotherapy was administered as either nab-paclitaxel, paclitaxel, or gemcitabine plus carboplatin.

  • Primary Endpoints: Progression-free survival and overall survival in patients with a PD-L1 combined positive score (CPS) of 10 or more, a CPS of 1 or more, and in all patients.

  • PD-L1 Assessment: PD-L1 expression was assessed using the PD-L1 IHC 22C3 pharmDx assay, with results reported as a combined positive score (CPS).

ASCENT Trial Protocol
  • Study Design: A Phase III, multicenter, open-label, randomized trial.

  • Patient Population: Patients with refractory or relapsed metastatic triple-negative breast cancer who had received at least two prior systemic chemotherapy regimens.

  • Randomization: Patients were randomized 1:1 to receive either sacituzumab govitecan or a treatment of the physician's choice (eribulin, vinorelbine, capecitabine, or gemcitabine).

  • Treatment Regimen:

    • Sacituzumab govitecan (10 mg/kg) was administered intravenously on days 1 and 8 of a 21-day cycle.

  • Primary Endpoint: Progression-free survival.

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

Atezolizumab_Mechanism_of_Action cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell / APC PD-1 PD-1 TCR TCR Activation Activation TCR->Activation T-Cell Activation PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation Atezolizumab Atezolizumab Atezolizumab->PD-L1 Blocks Interaction

Caption: Atezolizumab blocks the interaction between PD-L1 and PD-1, preventing T-cell inactivation.

NabPaclitaxel_Mechanism_of_Action cluster_Endothelial_Cell Endothelial Cell cluster_Tumor_Cell Tumor Cell gp60 gp60 Caveolin-1 Caveolin-1 gp60->Caveolin-1 Internalization SPARC SPARC Caveolin-1->SPARC Transcytosis & Accumulation Microtubules Microtubules SPARC->Microtubules Paclitaxel Release & Microtubule Stabilization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest Nab-Paclitaxel Nab-Paclitaxel Nab-Paclitaxel->gp60 Binds

Caption: Nab-paclitaxel utilizes albumin-mediated transport to target tumor cells and induce apoptosis.

Experimental Workflow Diagram

IMpassion130_Workflow Patient_Screening Patient Screening (mTNBC, 1st Line) Randomization Randomization Patient_Screening->Randomization Atezolizumab_Arm Atezolizumab + nab-Paclitaxel Randomization->Atezolizumab_Arm 1:1 Placebo_Arm Placebo + nab-Paclitaxel Randomization->Placebo_Arm 1:1 Treatment Treatment until Progression or Unacceptable Toxicity Atezolizumab_Arm->Treatment Placebo_Arm->Treatment Follow_up Follow-up for Survival Treatment->Follow_up PFS_Analysis PFS Analysis (ITT & PD-L1+) Follow_up->PFS_Analysis OS_Analysis OS Analysis (ITT & PD-L1+) Follow_up->OS_Analysis

Caption: Workflow of the IMpassion130 clinical trial from patient screening to data analysis.

References

Comparative Analysis of Synergistic Effects of Investigational Anticancer Agent 130 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Investigational Anticancer Agent 130 is a novel small molecule inhibitor targeting the aberrant kinase activity prevalent in several refractory tumors. Preclinical data has suggested a potential for synergistic efficacy when combined with existing chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects observed when Agent 130 is co-administered with other drugs, supported by in vitro and in vivo experimental data. The findings aim to inform future clinical trial design and combination strategy development.

In Vitro Synergy Analysis

The synergistic potential of this compound was evaluated in combination with two standard-of-care agents, Platinol-D (a platinum-based compound) and Mitoxan-V (a topoisomerase II inhibitor), against the HT-29 human colorectal cancer cell line.

Quantitative Data Summary

The level of synergy was quantified using the Combination Index (CI), calculated based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The 50% inhibitory concentration (IC50) was determined for each agent individually and in combination.

Table 1: In Vitro Efficacy and Synergy of Agent 130 Combinations in HT-29 Cells

Treatment GroupIC50 (nM) of Agent 130IC50 (nM) of Co-administered DrugCombination Index (CI) at ED50Synergy Interpretation
Agent 130 (alone)45.2---
Platinol-D (alone)-850.7--
Mitoxan-V (alone)-120.4--
Agent 130 + Platinol-D 15.8 312.5 0.48 Synergistic
Agent 130 + Mitoxan-V 22.1 58.9 0.72 Synergistic

In Vivo Xenograft Model Analysis

To validate the in vitro findings, the therapeutic efficacy of Agent 130 in combination with Platinol-D was assessed in an immunodeficient mouse model bearing HT-29 tumor xenografts.

Quantitative Data Summary

Tumor growth inhibition (TGI) was measured after a 21-day treatment cycle. The data represents the mean percentage reduction in tumor volume compared to the vehicle-treated control group.

Table 2: In Vivo Tumor Growth Inhibition in HT-29 Xenograft Model

Treatment Group (n=8 per group)Dosage (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 1250%
Agent 130 (alone)20, daily987 ± 9836%
Platinol-D (alone)5, twice weekly1055 ± 11031.6%
Agent 130 + Platinol-D 20 (daily) + 5 (2/wk) 315 ± 45 79.6%

Experimental Protocols

Cell Viability and Synergy Assessment (MTT Assay)

HT-29 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with serial dilutions of Agent 130, Platinol-D, Mitoxan-V, or combinations of Agent 130 with Platinol-D/Mitoxan-V at constant molar ratios. After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis. The Combination Index (CI) was determined using CompuSyn software, based on the dose-effect curves of individual and combined treatments.

In Vivo Xenograft Study

All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HT-29 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=8 per group): (1) Vehicle control, (2) Agent 130 administered orally once daily, (3) Platinol-D administered intraperitoneally twice weekly, and (4) a combination of Agent 130 and Platinol-D. Tumor volumes were measured twice weekly with calipers and calculated using the formula: (Length × Width²)/2. At the end of the 21-day study, the percentage of Tumor Growth Inhibition (TGI) was calculated.

Visualizations

Diagrams of Pathways and Workflows

Synergistic_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Drug Intervention Receptor Growth Factor Receptor RAS RAS/MAPK Pathway Receptor->RAS PI3K PI3K/AKT Pathway Receptor->PI3K Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival DNA_Repair DNA Repair Mechanisms DNA_Repair->Survival Apoptosis Apoptosis Survival->Apoptosis Blocks DNA_Damage DNA Damage DNA_Damage->DNA_Repair Agent130 This compound Agent130->PI3K Inhibits Agent130->DNA_Repair Downregulates PlatinolD Platinol-D PlatinolD->DNA_Damage Induces

Caption: Hypothetical signaling pathway illustrating the synergy between Agent 130 and Platinol-D.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation c1 Seed HT-29 Cells (96-well plates) c2 Treat with Drugs (Single & Combo) c1->c2 c3 Incubate (72h) c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 & CI c5->c6 a1 Inject HT-29 Cells into Mice a2 Tumor Growth (to 150 mm³) a1->a2 a3 Randomize & Treat (21 days) a2->a3 a4 Measure Tumor Volume a3->a4 a5 Calculate TGI% a4->a5

Caption: Workflow for evaluating the synergistic effects of this compound combinations.

Comparative Efficacy of Anticancer Agent 130 in Resistant Cancer Cells: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a primary obstacle in oncology, limiting the efficacy of conventional chemotherapies and targeted agents. Anticancer Agent 130 is an investigational small molecule inhibitor of the novel intracellular kinase, Resistance-Associated Kinase 1 (RAK1). Overexpression and mutational activation of RAK1 have been identified as key drivers of acquired resistance to multiple classes of anticancer drugs, including taxanes and platinum-based agents. This guide provides a comparative analysis of the preclinical efficacy of this compound in various resistant cancer cell lines, benchmarked against standard-of-care therapies.

Data Presentation

The cytotoxic activity of this compound was evaluated across a panel of sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for this compound and compared with conventional chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50) in Chemotherapy-Resistant Cancer Cell Lines

Cell LineCancer TypeResistance ProfileThis compound (µM)Paclitaxel (µM)Doxorubicin (µM)
MCF-7 BreastParental (Sensitive)0.050.010.4
MCF-7/TAX BreastPaclitaxel-Resistant0.08> 105.2
A2780 OvarianParental (Sensitive)0.120.030.6
A2780/CIS OvarianCisplatin-Resistant0.150.040.7
HCT116 ColonParental (Sensitive)0.210.020.3
HCT116/OX ColonOxaliplatin-Resistant0.250.030.4

Data represents mean values from triplicate experiments. A lower IC50 value indicates greater potency.

Table 2: Induction of Apoptosis in Paclitaxel-Resistant Breast Cancer Cells (MCF-7/TAX)

Treatment (24h)Concentration (µM)Apoptotic Cells (%)
Control (DMSO) -3.5
This compound 0.145.2
Paclitaxel 1.08.1

Apoptosis was quantified via Annexin V/PI staining and flow cytometry.

Mechanism of Action: Overcoming Resistance

This compound is designed to circumvent common resistance mechanisms. Its primary target, RAK1, is a downstream effector in multiple survival pathways that are often hyperactivated in resistant tumors. By inhibiting RAK1, this compound disrupts these pro-survival signals and also downregulates the expression of multidrug resistance transporters like P-glycoprotein (P-gp).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K P_gp P-glycoprotein (Drug Efflux Pump) Akt Akt PI3K->Akt RAK1 RAK1 Akt->RAK1 RAK1->P_gp Upregulates Survival_Genes Pro-Survival and Drug Resistance Genes RAK1->Survival_Genes Upregulates Agent_130 This compound Agent_130->RAK1 Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Cancer cells (parental and resistant strains) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with serial dilutions of this compound, Paclitaxel, or Doxorubicin for 72 hours. A vehicle control (0.1% DMSO) was also included.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was read on a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: MCF-7/TAX cells were treated with this compound (0.1 µM), Paclitaxel (1.0 µM), or DMSO for 24 hours.

  • Cell Staining: Following treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC Annexin V and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).

  • Flow Cytometry: Stained cells were analyzed on a flow cytometer (e.g., BD FACSCanto™ II). Annexin V-positive/PI-negative cells were quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic.

  • Data Analysis: The percentage of apoptotic cells was determined using flow cytometry analysis software (e.g., FlowJo™).

G cluster_workflow Experimental Workflow cluster_assays Assess Efficacy Start Seed Resistant Cancer Cells Treat Treat with This compound vs. Control Drugs Start->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Cell Viability Assay (IC50) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V) Incubate->Apoptosis Analyze Data Analysis and Comparison Viability->Analyze Apoptosis->Analyze

Caption: Workflow for assessing anticancer efficacy.

Conclusion

The preclinical data presented here demonstrate that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. Its efficacy in resistant models, coupled with a distinct mechanism of action targeting the RAK1 kinase, positions this compound as a promising therapeutic candidate for overcoming treatment failure in refractory cancers. Further investigation in in vivo models is warranted to validate these findings and to establish a comprehensive safety and pharmacokinetic profile.

A Comparative Guide to Paclitaxel and its Alternatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of studies concerning the anticancer agent Paclitaxel and its primary alternatives. The information is intended to offer an objective comparison of performance, supported by experimental data, to aid in research and development efforts.

Introduction to Paclitaxel

Paclitaxel is a widely used chemotherapeutic agent belonging to the taxane class of drugs. It is a key component in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer. Its primary mechanism of action involves the disruption of microtubule function, which is essential for cell division.

Mechanism of Action: Microtubule Stabilization and Apoptosis

Paclitaxel's cytotoxic effect stems from its ability to bind to the β-tubulin subunit of microtubules.[1][2] Unlike other anti-microtubule agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their disassembly.[1][2] This leads to the formation of non-functional microtubule bundles, disrupting the dynamic process of mitotic spindle formation necessary for cell division.[1]

The cell cycle is consequently arrested at the G2/M phase, triggering a series of signaling events that ultimately lead to programmed cell death, or apoptosis. Key signaling pathways implicated in paclitaxel-induced apoptosis include the activation of c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and the involvement of Bcl-2 family proteins.

paclitaxel Paclitaxel beta_tubulin β-tubulin Subunit of Microtubules paclitaxel->beta_tubulin Binds to microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization Leads to mitotic_spindle_disruption Mitotic Spindle Disruption microtubule_stabilization->mitotic_spindle_disruption g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle_disruption->g2m_arrest jnk_sapk JNK/SAPK Pathway Activation g2m_arrest->jnk_sapk bcl2 Bcl-2 Family Protein Modulation g2m_arrest->bcl2 apoptosis Apoptosis g2m_arrest->apoptosis jnk_sapk->apoptosis bcl2->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Comparative Efficacy: Paclitaxel vs. Alternatives

The primary alternatives to conventional solvent-based paclitaxel are other taxanes, notably Docetaxel and the nanoparticle albumin-bound formulation, nab-paclitaxel. Meta-analyses of numerous clinical trials have compared the efficacy of these agents across different cancer types.

Breast Cancer

In the context of metastatic breast cancer, comparisons between paclitaxel and docetaxel have shown varied results. One meta-analysis suggested that a paclitaxel-based regimen is as effective as a docetaxel-based one, but with better tolerability. However, another head-to-head trial reported that docetaxel led to a longer median survival (15.4 vs. 12.7 months) and time to progression (5.7 vs. 3.6 months) compared to paclitaxel, albeit with increased toxicity.

Nab-paclitaxel has demonstrated advantages over solvent-based paclitaxel in some settings. A meta-analysis of neoadjuvant therapy for breast cancer showed that nab-paclitaxel had a significantly higher odds ratio for achieving a pathological complete response (pCR) compared to conventional taxanes (OR 1.383). In metastatic breast cancer, a meta-analysis indicated that nab-paclitaxel improved the overall response rate (ORR) but did not show a significant difference in overall survival (OS) or progression-free survival (PFS) compared to solvent-based paclitaxel.

Breast Cancer Paclitaxel Docetaxel nab-Paclitaxel Source
Median Overall Survival (Metastatic) 12.7 months15.4 months24.51 months (monotherapy)
Median Progression-Free Survival (Metastatic) 3.6 months5.7 months7.64 months (monotherapy)
Overall Response Rate (Metastatic) 25%32%40% (monotherapy)
Pathological Complete Response (Neoadjuvant) --Higher OR vs. conventional taxanes (OR 1.383)
Ovarian Cancer

In first-line treatment for ovarian cancer, docetaxel in combination with carboplatin has been shown to be a viable alternative to the standard paclitaxel-carboplatin regimen. A large phase III trial demonstrated similar progression-free survival (15.0 vs. 14.8 months) and 2-year overall survival rates (64.2% vs. 68.9%) between the docetaxel-carboplatin and paclitaxel-carboplatin arms, respectively.

Ovarian Cancer (First-Line) Paclitaxel + Carboplatin Docetaxel + Carboplatin Source
Median Progression-Free Survival 14.8 months15.0 months
2-Year Overall Survival 68.9%64.2%
Objective Tumor Response Rate 59.5%58.7%
Non-Small Cell Lung Cancer (NSCLC)

For advanced non-small cell lung cancer, docetaxel has been established as an effective treatment. Meta-analyses have shown that docetaxel-based second-line therapy improves overall survival compared to other antineoplastic agents. When compared to paclitaxel, one study of previously treated NSCLC patients found that weekly docetaxel and paclitaxel had discrete efficacy, with a median overall survival of 184 days for docetaxel versus 105 days for paclitaxel.

NSCLC (Second-Line) Paclitaxel (weekly) Docetaxel (weekly) Source
Median Overall Survival 105 days184 days
Median Time-to-Progression 68 days74 days

Comparative Safety and Tolerability

The toxicity profiles of paclitaxel and its alternatives are a crucial consideration in clinical practice.

Key Grade 3/4 Adverse Events (Metastatic Breast Cancer)

Adverse Event Paclitaxel Docetaxel nab-Paclitaxel Source
Neutropenia 54.5%93.3%Higher than conventional taxanes (not always significant)
Febrile Neutropenia -Less frequent in nab-paclitaxel arms
Peripheral Neuropathy Not significantly different from DocetaxelNot significantly different from PaclitaxelMore prominent than conventional taxanes (OR 1.89)
Fatigue 6.8%23.9%Less frequent in nab-paclitaxel arms
Stomatitis 0.5%10.4%-

In ovarian cancer, the docetaxel-carboplatin combination was associated with significantly more grade 3-4 neutropenia compared to paclitaxel-carboplatin (94% vs. 84%), but substantially less neurotoxicity.

Experimental Protocols: Key Clinical Trials

Detailed methodologies for pivotal clinical trials provide context for the presented data.

GOG-0218 (Ovarian Cancer)

This phase III, randomized, double-blind, placebo-controlled trial enrolled 1,873 women with newly diagnosed, previously untreated stage III or IV epithelial ovarian, primary peritoneal, or fallopian tube cancer. Patients were randomized to one of three arms:

  • Arm 1 (Control): Six 21-day cycles of intravenous carboplatin (AUC 6) and paclitaxel (175 mg/m²), followed by 16 cycles of placebo.

  • Arm 2 (Bevacizumab-Concurrent): Same chemotherapy as the control arm with the addition of bevacizumab (15 mg/kg) during cycles 2 through 6.

  • Arm 3 (Bevacizumab-Maintenance): Same as Arm 2, with bevacizumab continued as a single agent for up to 16 additional cycles.

start Patient Recruitment (N=1873) rand Randomization start->rand arm1 Arm 1: Chemo + Placebo rand->arm1 arm2 Arm 2: Chemo + Concurrent Bevacizumab rand->arm2 arm3 Arm 3: Chemo + Concurrent & Maintenance Bevacizumab rand->arm3 chemo Carboplatin (AUC 6) + Paclitaxel (175 mg/m²) (6 cycles) arm1->chemo placebo Placebo (16 cycles) arm1->placebo arm2->chemo bev_concurrent Bevacizumab (15 mg/kg) (Cycles 2-6) arm2->bev_concurrent arm3->chemo arm3->bev_concurrent endpoint Primary Endpoint: Progression-Free Survival placebo->endpoint bev_maintenance Bevacizumab (15 mg/kg) (Up to 16 cycles) bev_concurrent->bev_maintenance bev_concurrent->endpoint bev_maintenance->endpoint

Caption: GOG-0218 trial design for ovarian cancer.
CALGB 9342 (Metastatic Breast Cancer)

This trial was designed to determine the optimal dose of paclitaxel administered as a 3-hour infusion every 3 weeks to women with metastatic breast cancer. 474 women who had received one or no prior chemotherapy regimens were randomly assigned to one of three paclitaxel dosing regimens: 175 mg/m², 210 mg/m², or 250 mg/m².

ECOG 1199 (Adjuvant Breast Cancer)

This phase III study compared two taxanes (paclitaxel vs. docetaxel) and two schedules (weekly vs. every 3 weeks) in the adjuvant treatment of women with axillary node-positive or high-risk node-negative breast cancer. All patients first received four cycles of doxorubicin and cyclophosphamide. They were then randomized to one of four arms for four cycles of taxane therapy.

Conclusion

Paclitaxel remains a cornerstone of chemotherapy for several major cancers. The choice between paclitaxel and its alternatives, such as docetaxel and nab-paclitaxel, depends on the cancer type, treatment setting (neoadjuvant, adjuvant, or metastatic), and the desired balance between efficacy and toxicity. While docetaxel has shown a survival advantage in some metastatic breast cancer studies, it is often associated with higher rates of neutropenia. Nab-paclitaxel offers the benefit of a higher response rate in some settings and avoids the toxicities associated with the solvent used in conventional paclitaxel, but may have a higher incidence of peripheral neuropathy. This guide provides a summary of the available meta-analytic data to inform further research and clinical decision-making.

References

A Comparative Guide to Biomarkers for PARP Inhibitor Response

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. This guide provides a comparative overview of biomarkers for predicting response to the PARP inhibitor Olaparib, its mechanism of action, and how it compares to alternative therapeutic strategies. The central principle underlying PARP inhibitor efficacy is synthetic lethality . This occurs when two genetic or pathway defects, which are non-lethal on their own, lead to cell death when combined. In this context, PARP inhibition is combined with a pre-existing defect in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2]

Primary Biomarkers for Olaparib Response

The most well-established biomarkers for predicting a favorable response to Olaparib are deleterious germline or somatic mutations in the BRCA1 and BRCA2 genes.[3][4] These genes are critical components of the homologous recombination (HR) DNA repair pathway.[3] Their inactivation leads to a state known as Homologous Recombination Deficiency (HRD), rendering cancer cells highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP by Olaparib in these HR-deficient cells leads to an accumulation of DNA damage and ultimately, cell death.

Beyond BRCA1/2, mutations in other genes involved in the HR pathway can also confer sensitivity to PARP inhibitors. These include, but are not limited to, ATM, PALB2, FANCA, RAD51B, and BRIP1. Collectively, the presence of mutations in these genes is often referred to as an "HRD-positive" status.

G cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Mutant Cancer Cell (HR Deficient) ssb1 Single-Strand Break parp1 PARP ber Base Excision Repair dsb1 Double-Strand Break (at replication fork) hr Homologous Recombination (BRCA1/2, ATM, etc.) repair1 DNA Repair & Cell Survival ssb2 Single-Strand Break parp2 PARP ber2 Base Excision Repair dsb2 Double-Strand Break (at replication fork) hr_def Defective HR (BRCA1/2 mutation) death Genomic Instability & Cell Death olaparib Olaparib

Mechanisms of Resistance to Olaparib

Resistance to PARP inhibitors can be intrinsic or acquired. Key mechanisms include:

  • Restoration of HR Activity: Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby re-establishing HR proficiency.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove Olaparib from the cancer cell, reducing its intracellular concentration.

  • Stabilization of Replication Forks: Some resistance mechanisms prevent the collapse of stalled replication forks, which is a key step in generating the double-strand breaks that are toxic to HR-deficient cells.

  • Suppression of Non-Homologous End Joining (NHEJ): In some contexts, the suppression of the NHEJ pathway, another DNA repair mechanism, has been linked to PARP inhibitor resistance.

G start Olaparib Treatment in BRCA-Mutant Cell mech1 mech1 start->mech1 mech2 mech2 start->mech2 mech3 mech3 start->mech3 mech4 mech4 start->mech4 end_node Treatment Resistance out1 out1 mech1->out1 out2 out2 mech2->out2 out3 out3 mech3->out3 mech4->out3 out1->end_node out2->end_node out3->end_node

Comparative Data Analysis

The predictive power of BRCA1/2 mutations is evident in both preclinical and clinical data. Cancers with these mutations consistently show greater sensitivity to Olaparib.

Table 1: Preclinical Sensitivity of Cancer Cell Lines to Olaparib

This table illustrates the half-maximal inhibitory concentration (IC50) of Olaparib in various cancer cell lines, demonstrating increased sensitivity in those with BRCA mutations or lower BRCA2 expression.

Cell Line (Cancer Type)BRCA StatusOlaparib IC50 (µM)Finding
PEO1 (Ovarian)BRCA2 MutantLow (sensitive)Olaparib-resistant PEO1-OR cells showed significantly reduced sensitivity compared to the parental line.
PEO4 (Ovarian)BRCA2 MutantLow (sensitive)PEO4 cells were more sensitive to Olaparib than PEO1 cells.
HCC1937 (Breast)BRCA1 Mutant~96 µM (less sensitive)Exhibited lower sensitivity to Olaparib compared to other PARP inhibitors like PJ34HCl (IC50 ≈ 4 µM).
HCT116 (Colorectal)BRCA2 Low Expression2.799 µMIC50 values positively correlated with BRCA2 expression levels across the three cell lines.
HCT15 (Colorectal)BRCA2 Mid Expression4.745 µMIC50 values positively correlated with BRCA2 expression levels across the three cell lines.
SW480 (Colorectal)BRCA2 High Expression12.42 µMIC50 values positively correlated with BRCA2 expression levels across the three cell lines.
Table 2: Clinical Efficacy of Olaparib and Alternatives in Biomarker-Defined Populations

Clinical trials have validated the efficacy of PARP inhibitors and platinum-based chemotherapy in patients with BRCA mutations across different cancer types.

TreatmentCancer TypePatient BiomarkerEfficacy EndpointResult
Olaparib vs. ControlMetastatic Castration-Resistant Prostate CancerBRCA1/2 or ATM mutationsRadiographic Progression-Free Survival (rPFS)7.4 months vs. 3.6 months (HR 0.34).
Olaparib vs. PlaceboRecurrent Ovarian CancerHomologous Recombination Repair Mutation (HRRm)Progression-Free Survival (PFS)42.3 months vs. 7.7 months in patients with HRRm vs. without.
Carboplatin vs. DocetaxelAdvanced Triple-Negative Breast CancerGermline BRCA1/2 mutationObjective Response Rate (ORR)68% vs. 33%.
Carboplatin vs. DocetaxelAdvanced Triple-Negative Breast CancerGermline BRCA1/2 mutationProgression-Free Survival (PFS)6.8 months vs. 4.4 months.
Rucaparib Metastatic Castration-Resistant Prostate CancerBRCA1/2 alterationsObjective Response Rate (ORR)43% in patients with measurable disease.

Comparison with Alternative Agents

Other PARP Inhibitors (Niraparib, Rucaparib)

Olaparib, Niraparib, and Rucaparib are all potent PARP inhibitors, but they have some differences in their approved indications, biomarker requirements, and safety profiles.

  • Efficacy: Network meta-analyses in ovarian cancer have shown no significant differences in progression-free survival among the three agents.

  • Safety: Olaparib is associated with a higher risk of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), while Niraparib has a higher incidence of severe thrombocytopenia and gastrointestinal events. The overall incidence of serious adverse events has been reported to be higher with Niraparib than with Olaparib.

  • Approvals: Regulatory approvals can differ. For instance, in metastatic castration-resistant prostate cancer, Olaparib is approved for a broader range of HRR gene alterations, whereas Rucaparib's approval is specific to BRCA1/2 alterations and requires prior taxane-based chemotherapy.

Platinum-Based Chemotherapy (Carboplatin)

Platinum agents like Carboplatin work by creating DNA crosslinks, which are repaired by the HR pathway. In HR-deficient tumors (e.g., BRCA-mutated), this damage cannot be effectively repaired, leading to cell death. This makes platinum agents particularly effective in this patient population.

  • Efficacy in BRCA-mutated TNBC: The TNT trial demonstrated that patients with advanced triple-negative breast cancer (TNBC) and a germline BRCA1/2 mutation had a significantly higher objective response rate to Carboplatin compared to Docetaxel (68% vs. 33%).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for determining the IC50 of a drug.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of the anticancer agent (e.g., Olaparib) in culture medium. Remove the old medium from the cells and add the drug-containing medium. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Workflow for BRCA1/2 Mutation Detection by Next-Generation Sequencing (NGS)

NGS is the standard method for comprehensive analysis of BRCA1 and BRCA2 to detect germline and somatic mutations.

G sequencing sequencing data_qc data_qc sequencing->data_qc

Methodology Overview:

  • DNA Extraction: Isolate genomic DNA from a patient sample, typically peripheral blood (for germline mutations) or formalin-fixed paraffin-embedded (FFPE) tumor tissue (for somatic mutations).

  • Library Preparation: The extracted DNA is fragmented, and specific DNA adapters are ligated to both ends of the fragments. This process creates a "library" of DNA fragments ready for sequencing.

  • Target Enrichment: To focus the sequencing on BRCA1 and BRCA2, specific probes or multiplex PCR primers are used to selectively capture or amplify all the coding regions (exons) and flanking intronic regions of these genes.

  • Sequencing: The enriched library is loaded onto an NGS platform (e.g., Ion Torrent PGM, Illumina MiSeq), which sequences millions of fragments simultaneously.

  • Bioinformatic Analysis: The raw sequence data is processed through a computational pipeline. This involves aligning the sequence reads to the human reference genome, identifying differences (variants), and annotating these variants using clinical databases to classify them as pathogenic, benign, or variants of uncertain significance (VUS).

References

Comparative Analysis: Anticancer Agent 130 (Osimertinib) vs. Standard of Care for First-Line Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the third-generation EGFR tyrosine kinase inhibitor (TKI) Anticancer Agent 130 (Osimertinib) and the prior standard of care (SoC), which includes first-generation EGFR-TKIs such as erlotinib or gefitinib. The comparison focuses on the treatment of patients with previously untreated, EGFR-mutated advanced non-small cell lung cancer (NSCLC). All data presented is based on the pivotal FLAURA phase 3 clinical trial.

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety outcomes from the FLAURA trial, comparing this compound with the standard of care.

Table 1: Efficacy Outcomes
Efficacy EndpointThis compound (Osimertinib)Standard of Care (Erlotinib or Gefitinib)Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)
Objective Response Rate (ORR) 80%76%N/A
Median Duration of Response 17.2 months8.5 monthsN/A
Table 2: Safety Profile (Adverse Events of Grade 3 or Higher)
Adverse Event CategoryThis compound (Osimertinib) (n=279)Standard of Care (Erlotinib or Gefitinib) (n=277)
Any Adverse Event 34%45%
Diarrhea 2%2%
Rash and Acne 1%7%
Increased Alanine Aminotransferase (ALT) <1%5%
Increased Aspartate Aminotransferase (AST) <1%3%
Interstitial Lung Disease 1%1%

Experimental Protocols

The data presented is derived from the FLAURA trial, a randomized, double-blind, phase 3 study.

  • Study Design: The trial enrolled 556 treatment-naive patients with locally advanced or metastatic NSCLC, characterized by activating mutations in the epidermal growth factor receptor (EGFR), specifically exon 19 deletion or L858R mutation. Patients were randomly assigned in a 1:1 ratio to receive either this compound or a standard-of-care EGFR-TKI.

  • Patient Population: Eligible participants were adults with a confirmed diagnosis of EGFR-mutated (Exon 19 deletion or L858R) NSCLC who had not received prior systemic therapy for advanced disease. Patients with stable central nervous system (CNS) metastases were permitted to enroll.

  • Treatment Regimen:

    • Experimental Arm: this compound administered orally at a dose of 80 mg once daily.

    • Control Arm: Standard of care, consisting of either erlotinib at 150 mg once daily or gefitinib at 250 mg once daily, administered orally.

  • Endpoints:

    • Primary Endpoint: The primary outcome measured was Progression-Free Survival (PFS), assessed by the investigators.

    • Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.

Visualizations: Mechanism and Workflow

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the mechanism of action for this compound. Upon ligand binding, the EGFR receptor dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. First-generation TKIs block this activation. However, resistance can develop, often through the T790M mutation. This compound is a third-generation inhibitor that effectively blocks the receptor even in the presence of the T790M resistance mutation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SoC Standard of Care (1st Gen TKI) SoC->EGFR Inhibits Agent130 This compound (3rd Gen TKI) Agent130->EGFR Strongly Inhibits (incl. T790M mutants)

Caption: Mechanism of EGFR signaling and inhibition by TKIs.
Experimental Workflow

This diagram outlines the logical flow of the FLAURA clinical trial, from patient screening and enrollment to randomization and final analysis of endpoints.

FLAURA_Workflow cluster_screening Phase 1: Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Arms cluster_analysis Phase 4: Analysis Screening Patient Screening (N=556) Eligibility Eligibility Criteria Met: - Advanced NSCLC - EGFR Mutation (Ex19del/L858R) - Treatment-Naive Screening->Eligibility Randomize 1:1 Randomization Eligibility->Randomize ArmA Arm A (n=279): This compound (80 mg, once daily) Randomize->ArmA ArmB Arm B (n=277): Standard of Care (Erlotinib or Gefitinib) Randomize->ArmB FollowUp Follow-up until Disease Progression or unacceptable toxicity ArmA->FollowUp ArmB->FollowUp Analysis Endpoint Analysis: - Primary: PFS - Secondary: OS, ORR, Safety FollowUp->Analysis

Caption: Workflow diagram of the FLAURA phase 3 clinical trial.

A Head-to-Head Comparison of p300 HAT Inhibitors: Anticancer Agent 130 vs. C646

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the histone acetyltransferase p300 (KAT3B) has emerged as a critical therapeutic target in oncology. p300 plays a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing cell proliferation, differentiation, and survival. The dysregulation of p300 activity is implicated in the progression of various cancers, making its inhibition a promising strategy for anticancer therapy. This guide provides a detailed head-to-head comparison of two notable p300 inhibitors: Anticancer Agent 130 and C646.

Introduction to the Compounds

This compound (also known as Compound 7b) is a recently identified inhibitor of p300 histone acetyltransferase (HAT) with demonstrated antitumor activities.[1] Preclinical studies show that it can significantly inhibit tumor growth and invasion, particularly when used in combination with other chemotherapeutic agents.[1]

C646 is a well-characterized, selective, and cell-permeable small molecule inhibitor of p300 HAT. It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM.[2] C646 has been widely used as a chemical probe to investigate the biological functions of p300 and has shown efficacy in various cancer models by inducing cell cycle arrest and apoptosis.

Comparative Analysis of In Vitro Potency

The following table summarizes the available quantitative data on the in vitro potency of this compound and C646 against p300 HAT activity.

CompoundTargetAssay TypeIC50 / KiReference
This compound p300 HATBiochemical AssayIC50: 1.51 μM[1]
C646 p300 HATBiochemical AssayKi: 400 nM[2]

Experimental Protocols

p300 Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the p300 HAT enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human p300 HAT domain is used as the enzyme source. A biotinylated histone H3 or H4 peptide serves as the substrate. Acetyl-Coenzyme A (Acetyl-CoA) is used as the acetyl group donor.

  • Reaction Mixture: The assay is typically performed in a 384-well plate format. The reaction mixture contains the p300 enzyme, the histone peptide substrate, Acetyl-CoA, and varying concentrations of the test inhibitor (e.g., this compound or C646) in a suitable assay buffer.

  • Incubation: The reaction is initiated by the addition of Acetyl-CoA and incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic acetylation of the histone peptide.

  • Detection: The level of histone acetylation is quantified using a detection system such as AlphaLISA® (PerkinElmer) or HTRF® (Cisbio). This typically involves the addition of a streptavidin-coated donor bead that binds to the biotinylated histone peptide and an anti-acetylated lysine antibody conjugated to an acceptor bead. Upon excitation, energy transfer occurs between the donor and acceptor beads if they are in close proximity (i.e., if the histone is acetylated), generating a detectable signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Mechanism of Action: p300 HAT Inhibition

The diagram below illustrates the central role of p300 in histone acetylation and gene transcription, and how inhibitors like this compound and C646 interfere with this process.

p300_inhibition cluster_nucleus Cell Nucleus p300 p300 HAT AcetylatedHistone Acetylated Histone p300->AcetylatedHistone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Histone Histone Protein Histone->p300 Chromatin Open Chromatin AcetylatedHistone->Chromatin Transcription Gene Transcription Chromatin->Transcription Inhibitor This compound or C646 Inhibitor->p300 Inhibition

Caption: Inhibition of p300 HAT by small molecules prevents histone acetylation.

Experimental Workflow: In Vitro Screening Cascade

The following diagram outlines a typical workflow for the in vitro evaluation of p300 HAT inhibitors.

experimental_workflow start Compound Library primary_screen Primary Screen: p300 HAT Biochemical Assay start->primary_screen dose_response Dose-Response and IC50 Determination primary_screen->dose_response Active Hits cell_based_assay Cell-Based Assay: Target Engagement (e.g., Histone Acetylation) dose_response->cell_based_assay functional_assay Functional Assay: Cell Viability/Apoptosis cell_based_assay->functional_assay lead_candidate Lead Candidate functional_assay->lead_candidate

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Investigational Anticancer Agent 130

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of investigational anticancer agents are paramount to ensure the safety of laboratory personnel and the environment. As "Anticancer Agent 130" is an investigational compound, specific public data regarding its disposal is not available. Therefore, this guide provides a comprehensive framework based on established protocols for the safe management of cytotoxic and antineoplastic drugs. Researchers must consult the specific Safety Data Sheet (SDS) and institutional guidelines for "this compound" before handling.[1]

Waste Categorization and Handling

Proper segregation of cytotoxic waste is a critical first step in the disposal process.[1][2] Waste is generally categorized as either "trace" or "bulk" contaminated, each with specific handling and disposal requirements.

Waste CategoryDescriptionExamplesContainer TypeDisposal Method
Trace Cytotoxic Waste Items contaminated with residual amounts of the anticancer agent.Empty syringes, vials, gloves, gowns, absorbent pads, IV bags and tubing.[3]Yellow sharps containers (for sharps) or yellow bags/containers with the cytotoxic symbol.[4]High-temperature incineration.
Bulk Cytotoxic Waste Materials heavily contaminated with the anticancer agent, including unused or partially used quantities.Unused or expired vials, partially filled syringes, materials from large spills.Black RCRA hazardous waste containers.High-temperature incineration at a permitted hazardous waste facility.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the general steps for the safe disposal of waste generated during research with this compound. All personnel handling this agent must receive appropriate training on these procedures.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its associated waste.

  • This includes two pairs of chemotherapy-tested gloves, a disposable gown, safety glasses or a face shield, and respiratory protection if there is a risk of aerosol generation.

2. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate waste into the correct categories (Trace or Bulk).

  • Sharps: Needles, syringes, and other sharp objects contaminated with trace amounts should be placed directly into a designated puncture-proof, yellow sharps container. Do not recap needles.

  • Non-Sharps Trace Waste: Items like gloves, gowns, and absorbent pads should be disposed of in yellow bags or containers clearly labeled for cytotoxic waste.

  • Bulk Waste: Any container with pourable or significant amounts of this compound, including expired vials, must be disposed of in a black hazardous waste container.

3. Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the agent ("this compound"), and the appropriate hazard symbols.

  • Keep containers sealed when not in use.

  • Do not overfill containers.

4. Decontamination of Work Surfaces:

  • A standard procedure for decontaminating work surfaces, such as within a biological safety cabinet (BSC), should be followed after handling the agent.

  • A common method involves a three-step process:

    • Cleaning: Use a detergent solution to remove any visible contamination.

    • Rinsing: Wipe the surface with sterile water to remove the detergent.

    • Disinfection/Decontamination: Apply 70% isopropyl alcohol to the surface.

5. Final Disposal:

  • Contaminated waste must be managed separately from other laboratory waste streams.

  • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. This is often managed by the Environmental Health and Safety (EHS) department.

  • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration at a licensed facility.

Experimental Workflow for Safe Disposal

start Start: Handling this compound ppe Wear Appropriate PPE (2 pairs gloves, gown, eye protection) start->ppe Step 1 waste_gen Waste Generation (e.g., used vials, gloves, syringes) ppe->waste_gen Step 2 segregate Segregate Waste at Point of Use waste_gen->segregate Step 3 trace Trace Contamination (<3% of original volume) segregate->trace Is it trace? bulk Bulk Contamination (>3% or unused agent) segregate->bulk Is it bulk? trace_container Place in Yellow Cytotoxic Waste Container trace->trace_container bulk_container Place in Black RCRA Hazardous Waste Container bulk->bulk_container decontaminate Decontaminate Work Area (Clean, Rinse, Disinfect) trace_container->decontaminate Step 4 bulk_container->decontaminate ehs_pickup Arrange for EHS Pickup decontaminate->ehs_pickup Step 5 incineration High-Temperature Incineration ehs_pickup->incineration Step 6 end End: Safe Disposal incineration->end

Caption: A logical workflow for the safe disposal of anticancer agent waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.